bmi-1 protein
Description
Properties
CAS No. |
138791-04-5 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Synonyms |
bmi-1 protein |
Origin of Product |
United States |
Molecular Characteristics and Interactions of Bmi 1 Protein
Protein Domains and Structural Features
The BMI-1 protein, which in humans consists of 326 amino acids, possesses several conserved domains that are crucial for its function. wikipedia.orgnih.gov These include an N-terminal RING (Really Interesting New Gene) finger domain, a central helix-turn-helix (HTH) domain, and a C-terminal PEST-like domain. nih.govresearchgate.net Additionally, BMI-1 contains two nuclear localization signals, though only the second appears to be functional in directing the protein to the nucleus. nih.gov
| Domain/Feature | Location | Function |
| N-terminal RING Finger (RF) Domain | Amino acids 18-56 | Interacts with RING1B to form the catalytic core of PRC1, essential for E3 ubiquitin ligase activity. nih.govnih.gov |
| Central Helix-Turn-Helix (HTH) Domain | Amino acids 165-220 | Binds to DNA and provides a scaffold for other protein interactions. nih.govnih.gov |
| C-terminal PEST-like Domain | Amino acids 248-324 | Rich in proline and serine; influences protein stability and turnover. nih.govnih.govnih.gov |
| Nuclear Localization Signal 2 (NLS2) | Amino acids 232-235 | Functional signal for transporting BMI-1 into the nucleus. nih.govnih.gov |
The N-terminal RING finger domain is a defining characteristic of BMI-1 and is indispensable for its biological activity. nih.gov This highly conserved, cysteine-rich domain is involved in zinc binding and is crucial for protein-protein interactions. wikipedia.orgnih.gov The primary role of the RING domain is to facilitate the heterodimerization of BMI-1 with RING1B (also known as RNF2). nih.govnih.gov This interaction is fundamental for the E3 ubiquitin ligase activity of the PRC1 complex. nih.govnih.gov While BMI-1 itself does not possess intrinsic E3 ligase activity, its binding to RING1B significantly stimulates this enzymatic function. nih.govnih.gov The structure of the BMI-1-RING1B complex reveals extensive contacts within the RING domains, and the N-terminal tail of RING1B wraps around BMI-1, which synergistically enhances E3 ligase activity. nih.gov This domain is also critical for BMI-1's role in the DNA damage response, as it is required for the protein to localize to sites of DNA breaks. nih.gov
Located in the central region of the protein, the helix-turn-helix (HTH) domain is also essential for BMI-1's function. nih.gov This motif is important for binding BMI-1 to DNA and serves as a scaffold for subsequent protein binding. nih.gov More recently, this central domain has been described as adopting an ubiquitin-like (UBL) fold. This UBL domain is involved in protein-protein interactions, including the homo-oligomerization of BMI-1 and its interaction with polyhomeotic (PHC) proteins, which are necessary for the full H2A ubiquitination activity of PRC1. uleth.cacalstate.edu Both the RING finger and HTH domains are required for BMI-1 to carry out its functions in bypassing cellular senescence. nih.govnih.gov
The C-terminal region of BMI-1 contains a domain rich in proline (P), glutamic acid (E), serine (S), and threonine (T), which is referred to as a PEST-like domain. nih.gov PEST domains are often found in proteins that have a rapid turnover and can act as signals for proteolysis. nih.govnih.gov In the case of BMI-1, this domain is particularly rich in proline and serine residues. nih.gov Deletion of this region has been shown to increase the half-life of the this compound, suggesting that this domain negatively regulates the protein's stability. nih.govnih.gov
Core Components and Assembly of PRC1 Complex
BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), a multi-protein complex that plays a central role in epigenetic gene silencing. nih.govnih.gov The composition of PRC1 can be varied, leading to different subtypes of the complex with distinct functions. mdpi.com However, a core functional unit of PRC1 consists of a heterodimer between a Polycomb group RING finger (PCGF) protein (such as BMI-1, which is PCGF4) and either RING1A or RING1B. mdpi.comnih.gov
The assembly of the PRC1 complex is a hierarchical process. The catalytic core is formed by the exclusive interaction of RING1A/B with one of the six PCGF proteins. mdpi.com The heterodimer of BMI-1 and RING1B forms the E3 ubiquitin ligase that is responsible for the monoubiquitination of histone H2A. nih.gov While RING1B is the major ubiquitin ligase for H2A, BMI-1's role is to stimulate this activity. nih.gov In addition to this core, numerous other proteins can associate with different PRC1 complexes, which influences their specific functions. mdpi.com Canonical PRC1 complexes also contain a Polyhomeotic (PHC) protein and a Chromobox (CBX) protein. researchgate.net The CBX proteins can recognize and bind to the H3K27me3 mark deposited by PRC2, linking the activities of these two major Polycomb complexes. mdpi.com
Molecular Function as an Epigenetic Regulator
As part of the PRC1 complex, BMI-1 functions as a key epigenetic regulator, primarily through the modulation of chromatin structure. nih.gov This regulation is achieved through the post-translational modification of histones, which in turn affects gene expression.
The best-characterized molecular function of the BMI-1/RING1B-containing PRC1 complex is the catalysis of monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119Ub). nih.govmdpi.comnih.gov This modification is a hallmark of PRC1 activity and is generally associated with transcriptional repression. mdpi.comportlandpress.com The process involves the transfer of a single ubiquitin molecule to the lysine 119 residue of the H2A histone tail. This epigenetic mark contributes to the compaction of chromatin, making it less accessible to the transcriptional machinery and thereby silencing gene expression. nih.gov
In addition to its role in developmental gene silencing, BMI-1 is also critically involved in the DNA damage response (DDR). nih.govmdpi.com Following DNA double-strand breaks (DSBs), BMI-1 is rapidly recruited to the sites of damage. nih.gov At these sites, the BMI-1/RING1B E3 ligase complex is responsible for the monoubiquitination of both histone H2A and the phosphorylated H2A variant, γH2AX. nih.govmdpi.comnih.gov This ubiquitination of H2A and γH2AX is crucial for the recruitment of downstream DNA repair factors, such as 53BP1 and BRCA1, and facilitates the repair of DSBs through both homologous recombination and non-homologous end joining pathways. mdpi.comnih.gov The loss of BMI-1 impairs this ubiquitination process, leading to defects in DNA repair and increased sensitivity to DNA damaging agents. nih.govnih.gov
Ubiquitin-Protein Transferase Activator Activity
BMI-1 is a key activator of the E3 ubiquitin ligase function of the PRC1 complex. nih.govmdpi.com While BMI-1 itself possesses a RING (Really Interesting New Gene) finger domain, a feature common to many E3 ligases, its primary role within PRC1 is to form a stable heterodimer with another RING finger protein, typically RING1B (also known as RNF2). nih.govmdpi.comwikipedia.orguniprot.org This interaction is crucial for the catalytic activity of the complex. nih.govmdpi.com
The BMI-1/RING1B heterodimer functions as the catalytic core of PRC1, responsible for monoubiquitinating histone H2A at lysine 119 (H2AK119ub1). genecards.orgnih.govnih.govnih.gov Research has demonstrated that while RING1B is the major catalytic subunit, BMI-1 significantly enhances its E3 ligase activity. nih.govmdpi.com This activation is not merely a passive structural role; the formation of the BMI-1/RING1B complex is essential for efficient substrate recognition and ubiquitin transfer to histone H2A. nih.govnih.gov The activity of this complex is specific to nucleosomal H2A, indicating a requirement for the structured chromatin context. genecards.orguniprot.orgnih.gov
This E3 ligase activity is not limited to transcriptional regulation. Studies have shown that BMI-1 is recruited to sites of DNA double-strand breaks, where it contributes to the ubiquitination of histone H2A and the variant H2AX, playing a crucial role in the DNA damage response and repair pathways. nih.govtandfonline.comnih.govresearchgate.net
| Component | Role in Ubiquitin-Protein Transferase Activity | Key Findings |
| BMI-1 | Activator of E3 ligase activity | Forms a heterodimer with RING1B, greatly enhancing its catalytic function. nih.govwikipedia.org The RING finger domain is essential for this interaction and subsequent activity. mdpi.com |
| RING1B (RNF2) | Primary catalytic subunit | Possesses the core E3 ubiquitin ligase activity for H2A monoubiquitination. mdpi.com Its activity is significantly stimulated by BMI-1. nih.govmdpi.com |
| Histone H2A/H2AX | Substrate | Specifically monoubiquitinated at lysine 119 (K119). nih.govnih.govnih.gov This modification is a hallmark of PRC1 activity. |
| E2 Enzymes (e.g., UbcH5c) | Ubiquitin-conjugating enzyme | Delivers activated ubiquitin to the BMI-1/RING1B E3 ligase complex for transfer to the histone substrate. nih.govnih.gov |
Chromatin Remodeling and Gene Silencing Mechanisms
The monoubiquitination of histone H2A at lysine 119 by the BMI-1-containing PRC1 complex is a pivotal event in epigenetic gene silencing. genecards.org This histone modification does not directly alter the genetic code but instead changes the chromatin architecture, rendering it less accessible to the transcriptional machinery. nih.govnih.gov
The primary mechanisms through which H2AK119ub1 leads to gene silencing include:
Chromatin Compaction: The presence of the bulky ubiquitin moiety on H2A is thought to promote a more condensed chromatin state, physically hindering the binding of RNA polymerase II and other transcription factors. nih.gov
Inhibition of Transcription Elongation: H2AK119ub1 can directly impair the process of transcription elongation, effectively stalling gene expression. nih.gov
Recruitment of Other Repressive Factors: The H2AK119ub1 mark can serve as a docking site for other protein complexes that further contribute to a repressive chromatin environment.
This silencing machinery is fundamental to the regulation of key developmental genes, most notably the Hox gene clusters, ensuring their proper expression patterns during embryogenesis. nih.govgenecards.org Additionally, BMI-1-mediated silencing plays a crucial role in controlling cell proliferation and senescence by repressing the INK4a/ARF tumor suppressor locus, which encodes the cell cycle inhibitors p16INK4a and p19ARF. nih.govwikipedia.orgnih.gov In some contexts, BMI-1 has also been shown to directly repress the expression of the tumor suppressor PTEN. jci.org
The activity of PRC1 is often linked to that of Polycomb Repressive Complex 2 (PRC2). In the canonical model of Polycomb silencing, PRC2 first deposits the repressive histone mark H3K27me3 (trimethylation of histone H3 at lysine 27). nih.gov This mark is then recognized by the chromodomain of components in some PRC1 complexes, leading to the subsequent ubiquitination of H2A and stable gene repression. nih.govmdpi.com However, evidence also supports PRC1 functioning independently or even upstream of PRC2. nih.gov
| Mechanism | Description | Key Target Genes |
| H2A Monoubiquitination | Catalyzed by the BMI-1/RING1B complex, this modification at K119 is a primary signal for repression. genecards.orgnih.gov | Hox genes, INK4a/ARF locus, PTEN nih.govwikipedia.orgjci.org |
| Chromatin Compaction | H2AK119ub1 promotes a more condensed chromatin structure, limiting accessibility for transcription. nih.gov | Development and cell cycle regulatory genes. |
| Transcriptional Repression | Silencing occurs by inhibiting both the initiation and elongation phases of transcription. nih.gov | Genes involved in differentiation, senescence, and apoptosis. nih.govnih.gov |
| Crosstalk with PRC2 | Often follows the deposition of H3K27me3 by PRC2, creating a stable, heritable silenced state. nih.govmdpi.com | A wide range of developmental regulator genes. nih.gov |
Interaction with Chromatin and Nucleosomes
The association of BMI-1 with chromatin is a dynamic and regulated process. As a component of PRC1, BMI-1 is targeted to specific genomic locations to enact its repressive functions. nih.govbiologists.com In many instances, canonical PRC1 complexes are recruited to sites marked by H3K27me3, a modification deposited by PRC2. mdpi.com
However, recent studies have revealed that the interaction is more complex. The BMI-1/RING1B RING domain heterodimer can bind directly to nucleosomes. nih.gov This interaction is not solely dependent on histone tails or prior modifications but also involves direct contact with both nucleosomal DNA and the histone H4 acidic patch. nih.govnih.gov This suggests a novel mechanism for substrate recognition and specificity, where the core catalytic component of PRC1 can directly engage its nucleosomal target. nih.gov This direct binding to DNA is mediated by a basic surface patch on the BMI-1/RING1B dimer that interacts with the negatively charged phosphate backbone of DNA. nih.gov
Furthermore, the association of BMI-1 with chromatin is subject to cell cycle regulation and post-translational modifications. biologists.comresearchgate.net Studies in both primary and tumor cell lines have shown that BMI-1's interaction with chromatin is strong during the G1/S phase of the cell cycle but diminishes significantly in the late S and G2/M phases. biologists.comresearchgate.net This dynamic association correlates inversely with BMI-1's phosphorylation status; the hypophosphorylated form of BMI-1 is chromatin-bound, whereas the hyperphosphorylated form found in G2/M is not. nih.govbiologists.comresearchgate.net This indicates a strict, cell cycle-dependent control over Polycomb group protein function and their engagement with the genome. biologists.com
| Factor | Influence on Chromatin Interaction | Supporting Evidence |
| Nucleosomes | The BMI-1/RING1B complex is an active E3 ligase specifically on nucleosomal H2A, not free histones. nih.gov | In vitro assays show activity is dependent on a complete nucleosome substrate. nih.gov |
| Nucleosomal DNA | The BMI-1/RING1B dimer binds directly to duplex DNA via a basic surface patch. nih.gov | Mutation of residues in this patch impairs H2A ubiquitination activity. nih.gov |
| Histone H4 | The complex is thought to interact with the acidic patch on histone H4 to properly position for H2A ubiquitination. nih.govnih.gov | Computational modeling suggests this interaction is key for substrate specificity. nih.gov |
| Cell Cycle | Chromatin association is high in G1/S phase and low in G2/M phase. biologists.comresearchgate.net | Immunohistochemical and biochemical analyses show BMI-1 dissipates from chromatin in late S phase. biologists.com |
| Phosphorylation | Hypophosphorylated BMI-1 is chromatin-bound, while hyperphosphorylated BMI-1 is not. biologists.comresearchgate.net | The phosphorylation status of BMI-1 inversely correlates with its chromatin association throughout the cell cycle. nih.govbiologists.com |
Biological Functions of Bmi 1 Protein in Normal Physiology
Role in Stem Cell Self-Renewal and Maintenance
BMI-1 is a key regulator of the self-renewal capacity of diverse stem cell populations. It ensures that stem cells can divide to produce more stem cells, a process essential for tissue homeostasis and repair. This function is largely attributed to its role in repressing the expression of cell cycle inhibitors, thereby promoting proliferation and preventing premature senescence.
Hematopoietic Stem Cells (HSCs)
BMI-1 is essential for the lifelong maintenance and self-renewal of hematopoietic stem cells (HSCs), which are responsible for generating all blood cell lineages. elsevierpure.comumich.edu Both fetal and adult HSCs express BMI-1, and its expression decreases as these cells differentiate. umich.eduashpublications.org
Studies involving mice deficient in BMI-1 (Bmi-1-/-) have revealed a severe reduction in the number of postnatal HSCs. elsevierpure.com While the number of HSCs in the fetal liver of these mice is normal, they experience a marked depletion in the bone marrow after birth. elsevierpure.comumich.edu When transplanted, HSCs from Bmi-1-/- mice can only contribute to hematopoiesis for a short period, demonstrating a profound defect in their ability to self-renew. elsevierpure.comumich.edu This indicates a cell-autonomous requirement for BMI-1 in maintaining the adult HSC pool. elsevierpure.com
Conversely, the forced expression of BMI-1 in HSCs has been shown to enhance their self-renewal. nih.govamsterdamumc.nl Overexpression of BMI-1 leads to an expansion of multipotential progenitors ex vivo and a significant increase in the repopulating capacity of HSCs in vivo. ashpublications.orgnih.gov This is achieved, in part, by promoting the symmetrical division of HSCs, where both daughter cells retain their stem cell identity. ashpublications.orgnih.gov
The mechanism by which BMI-1 regulates HSC self-renewal involves the repression of the Ink4a/Arf locus, which encodes the cell cycle inhibitors p16Ink4a and p19Arf. elsevierpure.comnih.gov In the absence of BMI-1, the expression of these inhibitors increases, leading to proliferative arrest and p53-dependent cell death. elsevierpure.comumich.edu However, the rescue of BMI-1 deficient phenotypes by the deletion of Ink4a/Arf is only partial, suggesting that BMI-1 has additional targets and functions in HSCs. nih.gov Recent findings suggest that BMI-1 also promotes HSC quiescence by negatively regulating the expression of the Aristaless-related homeobox (ARX) transcription factor and maintains proteostasis by suppressing protein synthesis. nih.gov
Table 1: Impact of BMI-1 Expression on Hematopoietic Stem Cell Function
| Experimental Condition | Key Findings | Reference |
|---|---|---|
| BMI-1 Deficiency (Bmi-1-/- mice) | Marked reduction in postnatal HSC numbers; transient hematopoietic reconstitution upon transplantation. | elsevierpure.comumich.edu |
| BMI-1 Overexpression in HSCs | Enhanced symmetrical cell division; 80-fold expansion of CFU-nmEM after 14 days ex vivo culture; 35-fold higher repopulation unit in vivo. | ashpublications.orgnih.gov |
Neural Stem Cells (NSCs)
BMI-1 is critically required for the self-renewal of both central and peripheral neural stem cells (NSCs). umich.edunih.govumich.edu Its deficiency leads to a progressive postnatal depletion of NSCs, not due to increased cell death or altered differentiation, but because of a reduced capacity for self-renewing divisions. umich.edunih.gov This highlights that BMI-1 dependence is a key feature that distinguishes true stem cell self-renewal from the proliferation of more restricted progenitors. umich.edunih.govumich.edu
In the absence of BMI-1, NSCs exhibit a significant reduction in proliferation. umich.edunih.gov For instance, neurospheres derived from Bmi-1-/- mice are substantially smaller and generate significantly fewer secondary neurospheres upon subcloning, a direct indicator of impaired self-renewal. umich.edunih.gov Specifically, embryonic day 14.5 Bmi-1-/- central nervous system stem cells form neurospheres that are about 14-fold smaller in volume and produce 33-fold fewer secondary neurospheres compared to wild-type cells. nih.gov Similarly, peripheral nervous system stem cells from the gut of these mice generate 60-fold fewer secondary neurospheres. nih.gov
The primary mechanism underlying this defect is the upregulation of the cyclin-dependent kinase inhibitor p16Ink4a. umich.edunih.govnih.gov In Bmi-1-/- neurospheres, p16Ink4a expression is increased by 5- to 21-fold. nih.gov This increased expression reduces the rate of NSC proliferation. umich.edu Importantly, the self-renewal defect in Bmi-1-/- NSCs can be partially reversed by the concurrent deficiency of p16Ink4a, demonstrating that repression of this pathway is a major function of BMI-1 in maintaining the NSC pool. umich.edunih.govnih.gov The deletion of p19Arf also partially rescues the self-renewal and frequency of NSCs in Bmi-1-/- mice, indicating that BMI-1 prevents premature senescence of NSCs by repressing both Ink4a and Arf. nih.gov
Mesenchymal Stem Cells
BMI-1 is a critical regulator of self-renewal and multipotency in human mesenchymal stem cells (MSCs). nih.govnih.gov These cells are of great interest in regenerative medicine due to their ability to differentiate into various cell types of mesodermal origin. nih.gov The function of BMI-1 in MSCs is conserved across different adult tissues. nih.gov
Loss-of-function studies demonstrate that knocking down BMI-1 in human MSCs leads to reduced self-renewal. nih.govnih.gov This is characterized by decreased cell proliferation and increased apoptosis. nih.govnih.gov Mechanistically, the reduction in self-renewal is associated with the upregulation of the cell cycle inhibitor p16INK4A. nih.govnih.gov The negative impact of BMI-1 knockdown on MSC self-renewal can be partially rescued by simultaneously knocking down p16INK4A. nih.govnih.gov
Conversely, overexpression of BMI-1 in MSCs enhances their proliferation and reduces apoptosis by repressing p16INK4A expression. nih.govnih.gov Beyond its role in self-renewal, BMI-1 also influences the differentiation potential of MSCs. Loss of BMI-1 leads to the deregulation of the adipogenic factor PPARγ and the imprinted gene network, which in turn blocks osteogenesis. nih.govnih.gov Overexpression of BMI-1, on the other hand, represses the expression of key lineage-specific transcription factors like RUNX2 (osteogenesis) and PPARγ (adipogenesis), leading to a decreased potential for lineage specification. nih.govnih.gov This suggests that BMI-1 is crucial for maintaining MSCs in an undifferentiated state by repressing differentiation-related genes during proliferation. nih.gov
Table 2: Effects of Modulating BMI-1 in Human Mesenchymal Stem Cells
| Experimental Approach | Effect on Self-Renewal | Effect on Differentiation | Molecular Mechanism | Reference |
|---|---|---|---|---|
| Knockdown of BMI-1 | Reduced proliferation, increased apoptosis | Blocked osteogenesis, deregulated adipogenesis | Upregulation of p16INK4A, deregulation of PPARγ | nih.govnih.gov |
Intestinal Stem Cells
BMI-1 plays a significant role in the regulation of intestinal stem cell (ISC) proliferation and self-renewal. brieflands.comnih.gov The intestinal epithelium undergoes rapid and continuous renewal, a process driven by ISCs located at the base of the crypts of Lieberkühn. mdpi.com BMI-1 is expressed in a population of these ISCs, which are considered to be relatively slow-cycling or dormant and can be activated to proliferate intensely following tissue damage, such as that caused by radiation. brieflands.combiorxiv.org
Mammary Stem Cells
The self-renewal of normal and malignant human mammary stem cells is regulated, in part, by the Polycomb gene BMI-1. nih.gov The Hedgehog signaling pathway, which is crucial for development, plays a significant role in this process, with BMI-1 acting as a key downstream mediator. nih.gov
In normal human mammary stem/progenitor cells cultured as non-adherent "mammospheres," components of the Hedgehog pathway are highly expressed. nih.gov Activation of this pathway increases the number and size of these mammospheres, indicating an enhancement of self-renewal. nih.gov This effect is mediated by BMI-1, as Hedgehog pathway activation leads to increased BMI-1 expression. nih.gov
Overexpression of BMI-1 in mammosphere-initiating cells promotes their self-renewal and proliferation, as evidenced by an increase in mammosphere number and size in vitro. nih.gov Furthermore, when these cells are transplanted into a humanized mouse model, increased BMI-1 expression leads to enhanced ductal and alveolar development in the mammary fat pad. nih.gov These findings establish a direct link between the Hedgehog-BMI-1 axis and the regulation of mammary stem cell self-renewal. nih.gov
Retinal Progenitor Cells
BMI-1 is essential for the self-renewal of immature retinal progenitor cells (RPCs) and is required for normal postnatal retinal development. nih.govnih.gov The development of the mammalian retina involves the proliferation and differentiation of multipotent RPCs into all the necessary neuronal and glial cell types. nih.gov
BMI-1 expression levels can distinguish a subpopulation of immature RPCs with stem cell-like characteristics from the main RPC population. nih.govarvojournals.org This specific subpopulation, which is enriched for stem cell markers like Sox2, Lhx2, and Musashi, expresses high levels of BMI-1. nih.gov Functional studies have shown that BMI-1 is required to maintain the self-renewal and proliferation of these immature RPCs. nih.govnih.gov
In Bmi1-deficient mice, there is a reduction in the proliferation and self-renewal capacity of immature RPCs at all developmental stages. nih.gov This leads to developmental anomalies, such as a reduced retinal diameter in newborn mice. nih.gov The mechanism involves the upregulation of p19Arf and p16Ink4a. nih.gov Co-inactivation of p53, which is downstream of p19Arf, can partially restore the self-renewal defect in Bmi1-deficient RPCs. nih.gov Gain-of-function experiments have further shown that overexpressing BMI-1 can convert RPCs with limited proliferation into cells with extensive proliferative and multi-lineage differentiation capabilities. nih.gov Thus, BMI-1 is a critical factor for maintaining the pool of immature RPCs necessary for the proper development of the retina. nih.govnih.gov
Basal Bronchial Epithelial Cell Plasticity
The BMI-1 protein is instrumental in maintaining the plasticity and prolonging the lifespan of basal bronchial epithelial cells, the progenitor cells of the airway epithelium. nih.goversnet.org Research has shown that engineering primary human bronchial epithelial cells (HBECs) to express BMI-1 delays cellular senescence, the process of irreversible cell cycle arrest. nih.goversnet.org This extension of proliferative potential is achieved without inducing an abnormal karyotype, and the cells retain their crucial ability to differentiate at an air-liquid interface (ALI), forming a mature, functional mucociliary epithelium. nih.govnih.gov
Studies have demonstrated that BMI-1-expressing cells sustain high levels of the this compound and the epithelial marker CK14, while showing suppression of the senescence marker p16. nih.gov This allows the basal cells to be passaged for extended periods—at least 20 times—while preserving their differentiation capacity. uclb.com This capability provides a robust in vitro platform for studying respiratory disease mechanisms over prolonged periods. nih.goversnet.org The global mRNA expression of these lifespan-extended cells is only modestly different from low-passage primary cells, confirming they maintain a normal cellular phenotype and transcriptome integrity. ersnet.org
Other Adult Stem Cell Populations
BMI-1 is a master regulator of self-renewal and maintenance across various adult stem cell populations. jci.orgnih.gov Its function is conserved in cells derived from all three embryonic germ layers. nih.gov BMI-1 is essential for preventing the premature depletion of the stem cell pool, which is critical for tissue homeostasis and longevity. jci.orgnih.gov
The role of BMI-1 has been extensively documented in several adult stem cell types:
Hematopoietic Stem Cells (HSCs): BMI-1 is necessary for the efficient self-renewing divisions of adult HSCs, which are responsible for generating all mature blood cell types. nih.gov Its expression is high in primitive HSCs and decreases as they differentiate. nih.gov
Neural Stem Cells (NSCs): In both the peripheral and central nervous systems, BMI-1 is required for the self-renewal of adult NSCs. nih.govnih.gov Mice lacking Bmi1 exhibit significant neurological defects, highlighting its importance in neural development and maintenance. nih.govwikipedia.org
Intestinal Stem Cells (ISCs): BMI-1 is a marker for specific populations of ISCs. brieflands.com These cells are often dormant and radio-resistant, proliferating to regenerate the intestinal lining after damage. brieflands.com
Other Tissues: The function of BMI-1 extends to stem and progenitor cells in the prostate, pancreas, and lungs. nih.govnih.govpnas.org For instance, it is expressed in a subpopulation of pancreatic acinar cells that can self-renew and maintain organ homeostasis. pnas.org
The primary mechanism by which BMI-1 maintains these stem cell populations is through the epigenetic repression of genes that induce cellular senescence and apoptosis, most notably the Ink4a/Arf tumor suppressor locus. jci.orgnih.gov
Involvement in Cellular Development and Differentiation
As a core component of the Polycomb group (PcG) of proteins, BMI-1 is a pivotal epigenetic writer that helps orchestrate embryonic development and cellular differentiation. nih.govnih.gov PcG proteins form repressive complexes that are evolutionarily conserved and essential for establishing and maintaining cellular identity. nih.gov
Embryonic Development
Polycomb repressive complexes are key regulators of embryonic development, maintaining the repression of genes that should not be expressed at specific times or in specific cell lineages. nih.govgenecards.org BMI-1 is an integral part of the PRC1 complex, which remodels chromatin to silence target genes, including the Hox gene family, which are master regulators of the embryonic body plan. nih.govgenecards.org
BMI-1 is expressed during embryonic development and in embryonic stem cells (ESCs). nih.gov In early mouse embryos, BMI-1 is a maternally inherited factor that is present in all blastomeres of the four-cell stage embryo. researchgate.net While forced expression of Bmi1 in mouse ESCs does not significantly impact their self-renewal, it has been shown to enhance their propensity to differentiate toward the hematopoietic lineage. nih.gov
Morphogenesis and Organogenesis
Morphogenesis, the process by which an organism develops its shape, and organogenesis, the formation of organs, are tightly regulated by precise patterns of gene expression. BMI-1 plays a critical role in these processes by repressing Hox genes, which are responsible for specifying regional identity along the body axis. nih.gov Dysregulation of Hox gene expression can lead to severe developmental abnormalities.
The importance of BMI-1 in organogenesis is evident in knockout mouse models. Mice lacking the Bmi1 gene display a range of defects, including:
Skeletal Patterning Defects: Malformations in the skeleton highlight its role in bone development. nih.govnih.gov
Neurological Abnormalities: Postnatal mice exhibit severe neurological impairments and defects in the development of the cerebellum. nih.govwikipedia.org
Defective Hematopoiesis: The process of blood formation is disrupted, underscoring its role in the development of the hematopoietic system. nih.govnih.gov
Lineage-Specific Differentiation
Beyond its broad role in development, BMI-1 is crucial for controlling lineage-specific differentiation, ensuring that stem and progenitor cells commit to the correct cell fate. nih.gov It achieves this by maintaining a "poised" state in multipotential progenitors, where lineage-specific genes are held in a repressed but ready-to-activate state. nih.gov
In hematopoietic stem cells, the loss of Bmi-1 leads to an imbalance in lineage output, specifically an increase in B-lymphopoiesis due to the de-repression of B-cell lineage factors. nih.gov Conversely, during early embryonic development, Bmi1 is instrumental in the formation of the primitive endoderm. It physically interacts with and stabilizes the transcription factor GATA6, protecting it from degradation and allowing it to drive the expression of downstream genes necessary for this lineage specification. researchgate.net Similarly, forced Bmi1 expression in ESCs can promote hematopoietic development by inducing the expression of the transcription factor GATA2. nih.gov In the male germline, BMI1 is required to maintain undifferentiated spermatogonia by repressing differentiation programs. nih.gov
Regulation of Cell Cycle Progression
BMI-1 is a positive regulator of cell cycle progression, primarily through its role as a transcriptional repressor of the Ink4a/Arf locus (also known as CDKN2A). jci.orgnih.govnih.gov This genetic locus encodes two critical tumor suppressor proteins, p16Ink4a and p19Arf (p14ARF in humans), which act as major barriers to uncontrolled cell proliferation. mdpi.com
The regulatory pathway is as follows:
Repression of p16Ink4a: The p16Ink4a protein is a cyclin-dependent kinase (CDK) inhibitor. It specifically inhibits CDK4 and CDK6. When active, these kinases phosphorylate the retinoblastoma protein (pRB). This phosphorylation causes pRB to release the E2F transcription factor, which then activates the genes necessary for the cell to transition from the G1 to the S phase of the cell cycle. By repressing p16Ink4a, BMI-1 allows for pRB phosphorylation, thereby promoting entry into the S phase and DNA synthesis. jci.orgnih.gov In the absence of BMI-1, p16Ink4a is expressed, leading to hypophosphorylated pRB, which sequesters E2F and causes cell cycle arrest. jci.orgnih.gov
Repression of p19Arf/p14ARF: The p19Arf protein functions to stabilize the p53 tumor suppressor. It does this by inhibiting MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By repressing p19Arf, BMI-1 allows MDM2 to degrade p53, thereby preventing p53-mediated cell cycle arrest and apoptosis. jci.orgnih.gov
The interaction of BMI-1 with chromatin is itself regulated in a cell cycle-dependent manner. During the G1 and S phases, a hypophosphorylated form of BMI-1 is bound to chromatin. biologists.com However, as the cell progresses into the G2 and M phases, BMI-1 becomes phosphorylated and dissociates from chromatin. biologists.com This dynamic regulation suggests a precise, timed control over the activity of Polycomb complexes during cell division. The functional consequence of this regulation is observed in bronchial epithelial cells, where increased BMI-1 expression leads to a significant decrease in the proportion of cells in the G1/G0 phase and an increase in the G2/M phase population. ersnet.org
Data Tables
Table 1: Role of BMI-1 in Adult Stem Cell Populations
| Stem Cell Type | Key Function of BMI-1 | Primary Mechanism |
| Hematopoietic Stem Cells (HSCs) | Essential for self-renewal and maintenance of the stem cell pool. | Repression of the Ink4a/Arf locus. |
| Neural Stem Cells (NSCs) | Required for self-renewal in the central and peripheral nervous systems. | Repression of senescence pathways. |
| Intestinal Stem Cells (ISCs) | Marker for dormant, radio-resistant stem cell populations. | Regulation of self-renewal pathways (e.g., Wnt, Notch). |
| Pancreatic Acinar Cells | Expressed in a subpopulation capable of self-renewal to maintain homeostasis. | Maintenance of proliferative potential. |
| Prostate Stem Cells | Regulates self-renewal activity and maintenance. | Control of proto-oncogenic pathways. |
| Bronchial Epithelial Cells | Maintains plasticity and extends proliferative lifespan. | Suppression of p16Ink4a. |
Table 2: Key Molecular Interactions in BMI-1 Mediated Cell Cycle Control
| Molecule | Function | Effect of BMI-1 | Consequence for Cell Cycle |
| p16Ink4a | Inhibits CDK4/6, preventing pRB phosphorylation. | Represses expression. | Promotes G1/S transition. |
| p19Arf/p14ARF | Stabilizes p53 by inhibiting MDM2. | Represses expression. | Prevents p53-mediated arrest/apoptosis. |
| Retinoblastoma (pRB) | When hypophosphorylated, binds and inhibits E2F. | Promotes phosphorylation (indirectly). | Allows E2F-mediated transcription. |
| p53 | Tumor suppressor that induces cell cycle arrest or apoptosis. | Promotes degradation (indirectly). | Allows cell cycle progression and survival. |
Cell Proliferation Control
BMI-1 is a key regulator of cell proliferation, primarily through its function as a transcriptional repressor. nih.gov A critical target of BMI-1-mediated repression is the INK4a/ARF locus (also known as CDKN2A). nih.govnih.gov This locus encodes two important tumor suppressor proteins: p16INK4a and p19ARF (p14ARF in humans). nih.govnih.gov
p16INK4a acts as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for the G1-S phase transition of the cell cycle. By repressing p16INK4a, BMI-1 allows for the phosphorylation of the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent entry into the S phase, thus promoting cell proliferation. nih.govjci.org
p19ARF functions by stabilizing the p53 tumor suppressor protein. jci.org By repressing p19ARF, BMI-1 contributes to lower levels of p53, thereby facilitating cell cycle progression. jci.orgwikipedia.org
The absence of BMI-1 leads to increased expression of p16INK4a and p19ARF, resulting in impaired cell cycle progression and premature senescence. nih.gov Conversely, the overexpression of BMI-1 can downregulate these tumor suppressors, promoting proliferation. nih.gov This regulatory mechanism is crucial for the self-renewal of various types of stem cells, including hematopoietic and neural stem cells. nih.govwikipedia.org
| Gene Target | Function of Gene Product | Effect of BMI-1 Repression |
| p16INK4a | Inhibits CDK4/6, preventing G1-S transition | Promotes cell cycle progression |
| p19ARF (p14ARF) | Stabilizes p53 tumor suppressor | Reduces p53-mediated cell cycle arrest and apoptosis |
Contribution to DNA Damage Response (DDR) and Genomic Stability
BMI-1 is a critical player in the DNA Damage Response (DDR), a network of cellular pathways that detects, signals, and repairs DNA lesions to maintain genomic stability. nih.govnih.gov Its involvement is particularly prominent in the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.gov
Upon the induction of a DSB, BMI-1 is rapidly recruited to the site of damage. wikipedia.orgnih.gov Studies have shown that BMI-1, along with other PRC1 components like RING2, can localize to DNA lesions within seconds of their formation. rupress.orgmdpi.com This recruitment is a sustained process, with BMI-1 persisting at the damage site for more than 8 hours. wikipedia.orgnih.gov The sustained localization of BMI-1 to these sites is dependent on the activity of the ATM and ATR kinases and requires the phosphorylation of the histone variant H2AX (forming γH2AX). nih.govresearchgate.net Interestingly, the initial, rapid recruitment of BMI-1 to DSBs can occur independently of H2AX. rupress.org
BMI-1 plays a significant role in facilitating the repair of DSBs through the high-fidelity homologous recombination (HR) pathway. wikipedia.orgnih.gov This function is linked to its E3 ubiquitin ligase activity as part of the PRC1 complex. nih.govnih.gov At the site of a DSB, the BMI-1/RING1B complex is responsible for the monoubiquitylation of histone H2A and the phosphorylated variant γH2AX at lysine (B10760008) 119. mdpi.comnih.gov
This ubiquitylation event is crucial for the recruitment of downstream DDR factors that are essential for HR, including:
BRCA1: A key protein that commits the cell to repair DSBs via the HR pathway. mdpi.comnih.gov
RAP80: A protein that recognizes ubiquitin chains and facilitates the recruitment of BRCA1. rupress.orgnih.gov
53BP1: A factor involved in both HR and the competing non-homologous end joining (NHEJ) pathway. mdpi.comnih.gov
Loss of BMI-1 impairs the recruitment of these proteins to DSBs, leading to defective HR-mediated repair and increased sensitivity of cells to ionizing radiation. wikipedia.orgnih.govnih.gov
| DDR Factor | Role in HR Repair | Dependence on BMI-1 |
| BRCA1 | Essential for committing to HR pathway | Recruitment to DSBs is impaired in the absence of BMI-1. mdpi.comnih.gov |
| RAP80 | Recognizes ubiquitin chains to recruit BRCA1 | Recruitment to DSBs is impaired in the absence of BMI-1. rupress.orgnih.gov |
| 53BP1 | Involved in repair pathway choice | Recruitment to DSBs is enhanced by BMI-1. mdpi.comnih.gov |
By ensuring the efficient and accurate repair of DSBs through homologous recombination, BMI-1 is fundamental to the maintenance of chromosome integrity. nih.gov Impaired DSB repair due to the loss of BMI-1 can lead to an accumulation of chromosomal breaks and genomic instability. nih.gov The role of BMI-1 in the DDR, therefore, represents a critical function in preventing the types of genomic alterations that can lead to cellular dysfunction and disease. nih.govnih.gov
Modulation of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and telomere shortening. BMI-1 is a key negative regulator of this process. nih.govjci.org The primary mechanism by which BMI-1 inhibits senescence is through the transcriptional repression of the INK4a/ARF tumor suppressor locus. nih.govnih.gov
As previously mentioned, the products of this locus, p16INK4a and p19ARF, are potent inducers of cell cycle arrest and senescence. nih.gov By silencing their expression, BMI-1 prevents the activation of the p16INK4a/pRb and p19ARF/p53 pathways, thereby extending the replicative lifespan of cells. nih.govjci.org Fibroblasts deficient in BMI-1 exhibit premature senescence, a phenotype that can be rescued by the re-expression of BMI-1 or the deletion of the INK4a/ARF locus. nih.gov This function is not only crucial for normal tissue homeostasis but is also linked to the self-renewal capacity of adult stem cells. jci.orgnih.gov
Involvement in Cellular Metabolism and Reactive Oxygen Species (ROS) Homeostasis
Emerging evidence has revealed an unexpected role for BMI-1 in the regulation of cellular metabolism and the maintenance of redox balance. nih.gov Studies have shown that cells lacking BMI-1 exhibit impaired mitochondrial function. nih.gov This mitochondrial dysfunction leads to a significant increase in the intracellular levels of reactive oxygen species (ROS). nih.govnih.gov
Elevated ROS can cause oxidative damage to cellular components, including DNA, which in turn activates the DNA damage response pathway. nih.gov Therefore, BMI-1 contributes to genomic stability not only by directly participating in DNA repair but also by mitigating a primary source of endogenous DNA damage. nih.gov By maintaining mitochondrial function and controlling ROS levels, BMI-1 helps to preserve cellular health and prevent the premature activation of stress-response pathways like senescence and apoptosis. nih.govnih.gov
Regulation of Bmi 1 Protein Expression and Activity
Transcriptional Control Mechanisms
The transcription of the BMI1 gene is a tightly regulated process governed by a variety of transcription factors that can either enhance or suppress its expression.
Regulation by Transcription Factors
Several key transcription factors are known to directly or indirectly influence BMI1 gene expression. Members of the Myc family, including c-Myc and MYCN, are potent positive regulators, directly binding to the BMI1 promoter to drive its transcription. nih.gov This interaction is a critical component of Myc-driven oncogenesis.
Twist1, a key regulator of epithelial-mesenchymal transition (EMT), also positively regulates BMI-1 expression. researchgate.net The transcription factor Sp1 is another positive regulator, contributing to the basal and inducible expression of BMI-1. nih.gov Conversely, E2F-1, a transcription factor crucial for cell cycle progression, has also been identified as a positive regulator of BMI-1 transcription. nih.govresearchgate.net This complex network of transcriptional control highlights the central role of BMI-1 in integrating various signaling pathways related to cell proliferation and development.
Post-Translational Modifications
Following translation, the BMI-1 protein undergoes several modifications that critically impact its stability, localization, and function. researchgate.net These modifications provide a rapid and dynamic mechanism for controlling BMI-1 activity in response to cellular signals.
Phosphorylation Events
Phosphorylation is a key post-translational modification that modulates BMI-1 function. The serine/threonine kinase Akt has been shown to phosphorylate BMI-1, which can influence its stability and oncogenic activity. Another kinase, MAPKAP kinase 3 (3pK), has also been implicated in the phosphorylation of BMI-1, suggesting a role for the p38 MAPK pathway in regulating its function. While phosphorylation is a confirmed modification, some studies suggest that in specific contexts, such as certain forms of retinal degeneration, the induction of cell death by BMI-1 may not be directly related to its phosphorylation status. nih.gov
O-GlcNAcylation
O-GlcNAcylation, the attachment of a single N-acetylglucosamine sugar moiety to serine or threonine residues, is another important post-translational modification of BMI-1. mdpi.com This modification is catalyzed by the enzyme O-GlcNAc transferase (OGT). nih.gov O-GlcNAcylation of BMI-1 at serine 255 has been shown to promote its stability and enhance its oncogenic activity. mdpi.comnih.govresearchgate.net By preventing its degradation, O-GlcNAcylation leads to an accumulation of this compound, thereby amplifying its downstream effects. researchgate.net
Regulation by Non-coding RNAs
Non-coding RNAs, particularly microRNAs (miRNAs), have emerged as critical post-transcriptional regulators of BMI-1. researchgate.net These small RNA molecules typically bind to the 3' untranslated region (3'UTR) of the BMI-1 mRNA, leading to its degradation or translational repression.
MicroRNA (miRNA) Mediated Regulation
A multitude of miRNAs have been identified as direct regulators of BMI-1, often acting as tumor suppressors by downregulating its expression.
The miR-200 family , including miR-200a, miR-200b, and miR-200c, are well-established negative regulators of BMI-1. nih.govplos.orgfrontiersin.org There exists a reciprocal negative feedback loop where BMI-1 can transcriptionally repress the miR-200c/141 cluster, while miR-200c and miR-141 in turn target BMI-1 mRNA. nih.govgwu.edunih.gov
miR-128 has been shown to directly target the 3'UTR of BMI-1, leading to its downregulation. nih.govnih.govresearchgate.net This interaction has been demonstrated to suppress the self-renewal of glioma stem-like cells. nih.gov
miR-630 directly targets BMI-1 and its overexpression has been linked to the inhibition of breast cancer progression. nih.govosti.gov
miR-218 also functions as a tumor suppressor by directly targeting BMI-1. aacrjournals.orgnih.gov Restoring miR-218 expression can reduce invasion, migration, and proliferation in glioma cells by downregulating BMI-1. aacrjournals.orgnih.govresearchgate.net
Other miRNAs that have been identified to directly target and suppress BMI-1 expression include:
miR-508-3p
miR-494-3p
miR-487b
miR-21 : In some contexts, BMI-1 can positively regulate miR-21 expression. nih.govnih.gov
miR-203 : This miRNA acts as a tumor suppressor by directly targeting BMI-1. nih.govspandidos-publications.comnih.gov
miR-34a : This miRNA can negatively regulate BMI-1, and in turn, BMI-1 can influence miR-34a expression. nih.govnih.gov
The regulation of BMI-1 by this extensive network of miRNAs underscores the complexity of its control and its critical role in a wide array of cellular processes.
Interaction with Signaling Pathways
The B-lymphoma Mo-MLV insertion region 1 (BMI-1) protein is a key component of the Polycomb Repressive Complex 1 (PRC1) and a crucial regulator of cellular processes such as proliferation, senescence, and stem cell self-renewal. Its function and expression are intricately linked with a variety of intracellular signaling pathways. These interactions are often reciprocal, with signaling pathways modulating BMI-1 activity and BMI-1, in turn, influencing downstream cellular responses.
Wnt Signaling Pathway
The interaction between BMI-1 and the Wnt signaling pathway is complex and appears to be context-dependent, with evidence suggesting both positive and negative regulation. In several types of cancer, BMI-1 is understood to activate the Wnt pathway. brown.edu This can occur through the repression of Wnt inhibitors, such as the Dickkopf (DKK) family of proteins. brown.edumdpi.com By inhibiting DKK1, BMI-1 facilitates the upregulation of the Wnt target gene c-Myc, which can then create a positive feedback loop by transcriptionally activating BMI-1 itself. brown.edumdpi.com This reciprocal regulation may contribute to the maintenance of a stem cell-like state and the promotion of cancer. brown.edu
Conversely, in the context of hematopoietic stem and progenitor cells (HSPCs), BMI-1 has been identified as a negative regulator of the canonical Wnt signaling pathway. nih.goviu.edunih.gov Studies have shown that in the absence of BMI-1, genes associated with the Wnt pathway are significantly upregulated. nih.goviu.edunih.gov Furthermore, BMI-1 has been found to bind to several Wnt pathway genes on the chromatin, leading to their transcriptional repression in HSPCs. nih.gov The loss of β-catenin, a key mediator of Wnt signaling, can partially rescue the defects in self-renewal and differentiation observed in BMI-1 null mice, further supporting the role of BMI-1 as a repressor of Wnt signaling in this cellular context. nih.govnih.gov
| Cellular Context | Effect of BMI-1 on Wnt Pathway | Mechanism | Key Downstream Molecules |
| Cancer Cells | Activation | Repression of DKK family of Wnt inhibitors. brown.edumdpi.com | c-Myc. brown.edumdpi.com |
| Hematopoietic Stem and Progenitor Cells | Repression | Direct binding to and repression of Wnt pathway genes. nih.gov | β-catenin. nih.govnih.gov |
Notch Signaling Pathway
The Notch signaling pathway plays a critical role in cell fate decisions, and its interplay with BMI-1 is particularly evident in the regulation of intestinal stem cells (ISCs). nih.gov The intestinal crypt harbors at least two distinct populations of stem cells: the rapidly cycling LGR5-positive cells at the crypt base and a slower-cycling population at the +4 position that expresses BMI-1. nih.gov Research has demonstrated that Notch signaling regulates the balance and interconversion between these two ISC populations. nih.gov
Specifically, suppression of Notch signaling leads to a reduction in the ratio of BMI1-positive to LGR5-positive ISCs. nih.gov Conversely, stimulation of the Notch pathway increases this ratio. nih.gov This suggests that Notch activity influences the cellular plasticity within the intestinal stem cell niche. Furthermore, Notch signaling can promote the asymmetric division of ISCs, providing a mechanism for the direct interconversion between the fast-cycling and slow-cycling stem cell pools. nih.gov In Ewing sarcoma, the knockdown of the BMI-1 gene has been shown to significantly impact the Notch signaling pathway, which is important for the formation and development of this type of tumor. wikipedia.org
| Cellular Context | Interaction | Outcome |
| Intestinal Stem Cells | Notch signaling regulates the balance between BMI1+ and LGR5+ ISCs. nih.gov | Notch stimulation increases the ratio of BMI1+/LGR5+ cells, while suppression reduces it. nih.gov |
| Ewing Sarcoma | BMI-1 knockdown influences the Notch signaling pathway. wikipedia.org | Affects tumor formation and development. wikipedia.org |
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it has a multifaceted relationship with BMI-1. In many cancers, BMI-1 can activate the PI3K/Akt pathway by inhibiting the expression of the tumor suppressor Phosphatase and tensin homolog (PTEN). nih.gov This inhibition of PTEN leads to increased Akt activation and subsequent downstream signaling. nih.gov
The interaction is bidirectional, as the PI3K/Akt pathway can also directly regulate BMI-1 function. Akt has been shown to phosphorylate BMI-1. jci.org This phosphorylation event can modulate BMI-1's oncogenic potential, its E3 ligase activity, and its association with chromatin. jci.orgresearchgate.net For instance, Akt-mediated phosphorylation of BMI-1 can inhibit its association with the Ink4a-Arf locus, a key downstream target of BMI-1 involved in cell cycle control and senescence. researchgate.net This suggests that the PI3K/Akt pathway can fine-tune BMI-1's repressive functions. Furthermore, BMI-1's influence on cellular autophagy is often mediated through the PI3K/Akt and AMPK signaling pathways. nih.gov
| Direction of Regulation | Mechanism | Functional Consequence |
| BMI-1 → PI3K/Akt/mTOR | Inhibition of PTEN expression. nih.gov | Activation of Akt and downstream signaling. nih.gov |
| PI3K/Akt/mTOR → BMI-1 | Akt-mediated phosphorylation of BMI-1. jci.org | Modulation of BMI-1's oncogenic activity, E3 ligase function, and chromatin association. jci.orgresearchgate.net |
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and has been implicated in cancer stem cell biology. Evidence strongly suggests that BMI-1 is a downstream target of the Hh pathway. nih.gov In human mammary stem and progenitor cells, activation of the Hh pathway leads to a significant increase in BMI-1 expression. nih.gov This effect can be blocked by inhibitors of the Hh pathway, such as cyclopamine. nih.gov
The transcription factors of the Hh pathway, Gli1 and Gli2, have been shown to mediate this upregulation of BMI-1. nih.gov Overexpression of either Gli1 or Gli2 results in increased BMI-1 levels. nih.gov This indicates that BMI-1 functions to mediate the effects of Hh signaling on stem cell self-renewal. nih.gov In the context of bone anabolism, a Sonic Hedgehog (Shh)-Gli-Bmi1 signaling pathway has been identified as playing a critical role in bone formation induced by p27 deficiency. nih.gov In melanomas, the GLI1 target BMI1 is expressed, and the growth of these tumors requires Hh-Gli signaling. pnas.org
| Cellular Context | Effect of Hedgehog Signaling on BMI-1 | Mediators | Functional Outcome |
| Mammary Stem/Progenitor Cells | Upregulation of BMI-1 expression. nih.gov | Gli1 and Gli2. nih.gov | Mediation of Hh effects on self-renewal. nih.gov |
| Bone Anabolism | Part of the Shh-Gli-Bmi1 signaling pathway. nih.gov | Shh, Gli | Critical for p27 deficiency-induced bone formation. nih.gov |
| Melanoma | BMI-1 is a GLI1 target. pnas.org | GLI1 | Required for tumor growth. pnas.org |
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In the context of cancer, BMI-1 has been shown to promote tumor progression by activating the NF-κB signaling pathway. mdpi.com This activation can lead to increased tumor proliferation, metastasis, and drug resistance. mdpi.com
In glioma, for example, BMI-1 overexpression induces NF-κB transcriptional activity. nih.gov This, in turn, results in the increased production of downstream targets such as Matrix Metallopeptidase 9 (MMP-9) and Vascular Endothelial Growth Factor C (VEGF-C). nih.gov The upregulation of MMP-9 promotes glioma cell migration and invasiveness, while increased VEGF-C contributes to angiogenesis. nih.gov Inhibition of NF-κB can reverse these effects, highlighting the importance of the BMI-1/NF-κB axis in glioma progression. nih.gov Similarly, in hepatocellular carcinoma, BMI-1 knockdown has been found to inhibit metastasis by suppressing the NF-κB pathway. nih.gov
| Cancer Type | Effect of BMI-1 on NF-κB Pathway | Downstream Targets | Consequence |
| Glioma | Activation of transcriptional activity. nih.gov | MMP-9, VEGF-C. nih.gov | Increased invasion and angiogenesis. nih.gov |
| Hepatocellular Carcinoma | Activation | Not specified | Promotion of metastasis. nih.gov |
| General Cancer | Activation | Not specified | Promotion of proliferation, metastasis, and drug resistance. mdpi.com |
MAPK/ERK Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways are critical for transmitting signals from the cell surface to the nucleus, thereby regulating a wide range of cellular processes, including proliferation, differentiation, and survival. The interaction between BMI-1 and the MAPK/ERK pathways involves post-translational modification.
MAPKAP kinase 3 (3pK), which is a downstream effector of the ERK and p38 MAPK signaling pathways, has been identified as a kinase that can phosphorylate BMI-1. nih.gov This phosphorylation event can lead to the dissociation of BMI-1 and other Polycomb group members from chromatin. nih.gov The detachment of the repressive PRC1 complex, of which BMI-1 is a core component, can result in the de-repression of target genes. nih.gov For instance, cells overexpressing 3pK show dissociation of the PRC1 complex from chromatin and a corresponding de-repression of p14ARF, a known BMI-1 target gene encoded by the CDKN2A locus. nih.gov This provides a mechanism by which extracellular signals, transmitted through the MAPK/ERK pathways, can dynamically modulate the gene-silencing functions of BMI-1. nih.gov In medulloblastoma, a synergistic anti-tumor effect has been observed with the combined inhibition of BMI-1 and the MAPK/ERK pathway. nih.gov Furthermore, in steroidogenesis, BMI-1 has been shown to epigenetically repress the p38 MAPK pathway by directly binding to the promoter of Map3k3, an upstream activator of p38. frontiersin.org
| Interaction Type | Mechanism | Outcome |
| Phosphorylation | MAPKAP kinase 3 (3pK) phosphorylates BMI-1. nih.gov | Dissociation of BMI-1 from chromatin and de-repression of target genes. nih.gov |
| Therapeutic Synergy | Combined inhibition of BMI-1 and MAPK/ERK. nih.gov | Anti-tumor activity in medulloblastoma. nih.gov |
| Epigenetic Repression | BMI-1 binds to the Map3k3 promoter. frontiersin.org | Repression of the p38 MAPK pathway and promotion of steroidogenesis. frontiersin.org |
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. frontiersin.org Constitutive activation of the STAT3 pathway is a hallmark of many human cancers and is often associated with the promotion of oncogenic gene expression. nih.govmdpi.com Emerging evidence indicates a functional link between STAT3 signaling and BMI-1 expression.
The STAT3 pathway is typically activated by upstream cytokines and growth factors, such as Interleukin-6 (IL-6), which bind to their cell surface receptors and activate associated Janus kinases (JAKs). nih.govresearchgate.net These kinases then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and binding to specific DNA sequences in the promoters of target genes to regulate their transcription. nih.govmdpi.com
Studies have shown that inhibition of the STAT3 pathway can lead to a downstream reduction in BMI-1 expression. For instance, the STAT3 inhibitor Napabucasin has been observed to downregulate the expression of several stemness-related genes, including BMI-1, in cancer cells. researchgate.net This suggests that STAT3 activity is important for maintaining the levels of BMI-1 required for promoting characteristics like self-renewal and resistance to therapy. researchgate.net While direct binding of the STAT3 transcription factor to the BMI-1 gene promoter has not been definitively established in all contexts, the functional relationship is clear: activated STAT3 signaling contributes to elevated BMI-1 expression, thereby promoting oncogenic processes. The IL-6/JAK/STAT3 signaling axis, in particular, is a key inflammatory pathway that can drive this upregulation. nih.gov This crosstalk highlights a mechanism by which inflammatory conditions in the tumor microenvironment can fuel cancer progression through the modulation of key epigenetic regulators like BMI-1. mdpi.com
p53 and Rb Dependent Pathways
The tumor suppressor proteins p53 and Retinoblastoma (Rb) are central to maintaining cellular integrity by controlling cell cycle progression and apoptosis. BMI-1 is intricately linked with these pathways, primarily through its regulation of the CDKN2A (also known as INK4a/ARF) tumor suppressor locus. nih.govnih.govresearchgate.net This locus encodes two distinct proteins: p16INK4a, which functions in the Rb pathway, and p14ARF (p19Arf in mice), which functions in the p53 pathway. frontiersin.org
Regulation via the INK4a/Arf Locus: BMI-1, as a core component of the Polycomb Repressive Complex 1 (PRC1), epigenetically silences the CDKN2A locus. nih.gov This repression prevents the expression of both p16INK4a and p14ARF. nih.gov
Rb Pathway: By repressing p16INK4a, BMI-1 prevents the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). Active CDK4/6 can then phosphorylate Rb, causing it to release the transcription factor E2F-1. researchgate.net "Free" E2F-1 can then activate the transcription of genes required for S-phase entry, thus promoting cell cycle progression. embopress.org
p53 Pathway: By repressing p14ARF, BMI-1 prevents the inhibition of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. nih.gov With active MDM2, p53 levels are kept low, thereby preventing p53-mediated cell cycle arrest and apoptosis. nih.gov
When BMI-1 levels are low or absent, the CDKN2A locus is derepressed, leading to the production of p16INK4a and p14ARF. This activates the Rb and p53 pathways, respectively, resulting in cell cycle arrest or senescence, a critical tumor suppressor mechanism. semanticscholar.org
Direct Regulation: Beyond the indirect regulation through the INK4a/Arf locus, more direct interactions have been identified:
E2F-1 and BMI-1 Transcription: The E2F-1 transcription factor, which is negatively regulated by Rb, has been shown to directly bind to a conserved E2F binding site in the proximal promoter of the BMI1 gene. oup.com This binding activates BMI1 transcription, establishing a feedback loop where the Rb/E2F-1 pathway directly controls the expression of one of its key upstream regulators. oup.comnih.govnih.gov
Direct BMI-1 and p53 Protein Interaction: Studies have revealed that BMI-1 can directly bind to the p53 protein. This interaction, occurring within a complex containing other PRC1 proteins like Ring1A or Ring1B, facilitates the ubiquitination and subsequent proteasomal degradation of p53. nih.govresearchgate.net This represents a direct, Arf-independent mechanism by which BMI-1 can inactivate p53 function, thereby suppressing oncoprotein-induced stress responses at the point of tumor initiation. nih.gov
| Protein | Pathway | Interaction with BMI-1 | Functional Outcome |
|---|---|---|---|
| p16INK4a | Rb Pathway | Expression is repressed by BMI-1. | Allows CDK4/6 to phosphorylate and inactivate Rb, promoting cell cycle progression. researchgate.net |
| p14ARF (p19Arf) | p53 Pathway | Expression is repressed by BMI-1. | Allows MDM2 to degrade p53, preventing apoptosis and cell cycle arrest. nih.gov |
| Rb | Rb Pathway | Indirectly promotes BMI-1 expression by repressing E2F-1. | Hypophosphorylated Rb binds E2F-1, preventing it from activating BMI-1 transcription. embopress.org |
| E2F-1 | Rb Pathway | Directly binds to the BMI-1 promoter to activate its transcription. oup.com | Creates a feedback mechanism where loss of Rb control leads to increased BMI-1. nih.gov |
| p53 | p53 Pathway | Is targeted for degradation through direct binding by BMI-1. nih.gov | BMI-1 directly promotes p53 ubiquitination and degradation, independent of Arf. researchgate.net |
Epigenetic Regulation of BMI-1 Itself
While BMI-1 is a well-established epigenetic regulator that silences other genes, its own expression is also subject to epigenetic control. nih.gov This regulation occurs through mechanisms such as histone modifications and the expression of non-coding RNAs, which can themselves be controlled by epigenetic alterations like DNA methylation.
One significant mode of regulation involves histone deacetylases (HDACs). Treatment of breast cancer cells with HDAC inhibitors has been shown to cause a transcriptional downregulation of the BMI1 gene. nih.gov Interestingly, this repression appears to be an indirect effect, as it is a relatively late event following HDAC inhibitor treatment and does not seem to correlate with a direct increase in histone acetylation at the BMI1 promoter. This suggests that HDAC inhibitors may induce the expression of a transcriptional repressor that, in turn, targets and silences the BMI1 gene. nih.govnih.gov
Furthermore, BMI-1 expression can be controlled by microRNAs (miRNAs), which are small non-coding RNAs that post-transcriptionally regulate gene expression. Several miRNAs have been identified that target BMI-1. For example, the microRNA-200 family can repress BMI-1. In some cancers, the genes encoding these miRNAs can be silenced through the epigenetic mechanism of DNA hypermethylation at their promoter regions. nih.gov This silencing of a tumor-suppressive miRNA leads to the loss of its ability to control BMI-1, resulting in elevated this compound levels and contributing to cancer progression. nih.gov
| Regulatory Mechanism | Specific Factor/Process | Effect on BMI-1 Expression | Underlying Mechanism |
|---|---|---|---|
| Histone Deacetylation | HDAC Activity | Maintains/Promotes Expression | Inhibition of HDACs leads to indirect transcriptional repression of BMI-1, possibly by inducing a repressor protein. nih.gov |
| DNA Methylation (Indirect) | Hypermethylation of miRNA promoters (e.g., miR-200 family) | Upregulation | Silencing of tumor-suppressive miRNAs that target BMI-1 mRNA, leading to its increased translation and protein levels. nih.gov |
Mechanistic Roles of Bmi 1 Protein in Disease Pathogenesis Pre Clinical Focus
Oncogenic Mechanisms and Tumorigenesis Models (Pre-clinical Focus)
Pre-clinical research has firmly established BMI-1 as a potent oncogene capable of driving tumorigenesis through multiple mechanisms, including promoting uncontrolled cell proliferation, inhibiting apoptosis, and maintaining the phenotype of cancer stem cells. mdpi.comspandidos-publications.comnih.govnih.gov
Overexpression in Pre-clinical Cancer Models
Overexpression of BMI-1 is a common feature observed across a wide spectrum of pre-clinical cancer models and is frequently associated with increased tumor aggressiveness and poor prognosis. spandidos-publications.comnih.govnih.govcellphysiolbiochem.comoncotarget.comfrontiersin.orgspandidos-publications.com Studies in various cancer cell lines and animal models have demonstrated that elevated BMI-1 levels contribute significantly to the malignant phenotype. For instance, overexpression of BMI-1 has been identified in gastric and breast cancer cell lines, promoting cell growth and proliferation, inhibiting apoptosis, and enhancing clone formation capability in pre-clinical settings. nih.gov Similarly, in hepatocellular carcinoma (HCC) cell lines, BMI-1 is overexpressed, and its knockdown reduces the side population, a characteristic associated with cancer stem cells. mdpi.com Pre-clinical investigations in fusion-positive rhabdomyosarcoma (FP-RMS) have shown robust BMI-1 expression in tumors, patient-derived xenografts (PDXs), and cell lines, correlating with decreased cell growth upon BMI-1 depletion. biorxiv.org In diffuse intrinsic pontine glioma (DIPG), increased BMI-1 protein levels have been observed in tumors and patient-derived primary cell lines, suggesting an oncogenic role required for tumor growth in this pre-clinical model. oncotarget.com
Here is a summary of BMI-1 overexpression findings in selected pre-clinical cancer models:
| Cancer Type | Pre-clinical Model (Cell Lines/Animal Models) | Observed Effect of BMI-1 Overexpression/Depletion | Source |
| Gastric Cancer | Cell lines | Promotes cell growth and proliferation, inhibits apoptosis, enhances clone formation. | nih.gov |
| Breast Cancer | Cell lines, nude mice | Promotes cell growth and proliferation, inhibits apoptosis, enhances clone formation; correlates with poor prognosis. nih.govcellphysiolbiochem.comspandidos-publications.com Reduced tumor size and proliferation marker Ki67 expression in nude mice upon downregulation. cellphysiolbiochem.com | nih.govcellphysiolbiochem.comspandidos-publications.com |
| Pancreatic Cancer | Cell lines, nude mice | Depletion suppresses cell proliferation, sensitizes apoptosis, inhibits tumor formation in nude mice. | nih.gov |
| Non-Small Cell Lung Cancer | Cell lines | Upregulation enhances colony formation. | nih.gov |
| Hepatocellular Carcinoma | Cell lines, mice | Overexpression in cell lines; knockdown reduces side population; cooperates with Ras to induce formation in mice. mdpi.com | mdpi.com |
| Fusion-Positive Rhabdomyosarcoma | Tumors, PDXs, Cell lines | Robust expression; knockdown significantly reduces cell proliferation. | biorxiv.org |
| Diffuse Intrinsic Pontine Glioma | Tumors, Patient-derived cell lines | Increased levels; required for tumor growth. | oncotarget.com |
| Ovarian Cancer | Epithelial ovarian cancer cells | Elevated expression linked to tumor aggressiveness; knockout improves platinum sensitivity. springermedizin.deiiarjournals.org | springermedizin.deiiarjournals.org |
Cooperation with Proto-oncogenes (e.g., c-Myc, H-Ras)
BMI-1's oncogenic activity is frequently observed in collaboration with other key proto-oncogenes, such as c-Myc and H-Ras, in pre-clinical models. mdpi.commdpi.comresearchgate.netresearchgate.netcellphysiolbiochem.comresearchgate.net The initial identification of BMI-1 was as a collaborating oncogene with Myc in the tumorigenesis of murine B-cell lymphoma. mdpi.comproteopedia.orgmdpi.combrieflands.com This collaboration is partly attributed to BMI-1's ability to repress the INK4a/ARF locus, thereby inhibiting c-Myc-induced apoptosis. mdpi.commdpi.commdpi.com
Pre-clinical studies have also demonstrated the cooperation between BMI-1 and Ras. BMI-1 overexpression, in conjunction with H-Ras, has been shown to cause the transformation of MCF10A breast epithelial cells. mdpi.comresearchgate.netmcmaster.ca In hepatocellular carcinoma, BMI-1 has been shown to cooperate with Ras to induce tumor formation in mice. mdpi.com While the precise mechanisms underlying all these collaborations are still being elucidated, the repression of the INK4a/ARF locus is a significant contributor to BMI-1's synergy with proto-oncogenes like c-Myc during tumorigenesis in pre-clinical settings. mdpi.com
Promotion of Uncontrolled Cell Proliferation (Pre-clinical)
A hallmark of cancer is uncontrolled cell proliferation, and pre-clinical studies consistently demonstrate that BMI-1 plays a crucial role in promoting this process. mdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.net BMI-1 contributes to increased proliferation by regulating the cell cycle, primarily through the repression of tumor suppressor genes like p16INK4a and p14ARF (p19ARF in mice), which are encoded by the INK4a/ARF locus. mdpi.commdpi.comnih.govnih.govcellphysiolbiochem.comspringermedizin.deiiarjournals.orgcellphysiolbiochem.comresearchgate.netnih.gov
In pre-clinical breast cancer models, BMI-1 downregulation has been shown to induce cell cycle arrest and inhibit DNA synthesis. cellphysiolbiochem.comcellphysiolbiochem.com Specifically, silencing of BMI-1 in MDA-MB-231 cells reduced cyclin D1 expression, leading to an increase in cells in the G0/G1 phase and a reduction in the S phase. cellphysiolbiochem.comcellphysiolbiochem.com In MCF-7 cells, BMI-1 downregulation inhibited proliferation and decreased the levels of cyclin D1, cyclin E, and cdk2. cellphysiolbiochem.comcellphysiolbiochem.com Numerous other pre-clinical studies using BMI-1 inhibitors or RNAi methods have confirmed the involvement of BMI-1 in regulating cell cycle and proliferation in various breast cancer cell lines. cellphysiolbiochem.com Furthermore, in vivo studies using nude mice with tumors derived from MDA-MB-231 cells treated with a BMI-1 inhibitor showed smaller tumors and significantly lower expression of the proliferation marker Ki67. cellphysiolbiochem.com
Similarly, in fusion-positive rhabdomyosarcoma cell lines, genetic knockdown of BMI-1 leads to significantly reduced cell proliferation. biorxiv.org Treatment of DIPG neurospheres with a BMI-1 inhibitor reduced cell growth in a dose-dependent manner. oncotarget.com These findings from diverse pre-clinical models underscore the critical role of BMI-1 in driving uncontrolled cell proliferation.
Inhibition of Apoptosis (Pre-clinical)
Evasion of apoptosis, or programmed cell death, is another key characteristic of cancer cells, and pre-clinical evidence indicates that BMI-1 contributes to this by directly and indirectly regulating various apoptotic pathways. mdpi.commdpi.comnih.govresearchgate.netcellphysiolbiochem.comnih.govresearchgate.net One of the primary mechanisms involves the BMI-1-mediated repression of the INK4a/ARF locus. mdpi.comnih.govresearchgate.netmdpi.com Inactivation of BMI-1 can promote the expression of p14ARF (p19ARF), which in turn stabilizes p53 by antagonizing MDM2, thereby leading to apoptosis. mdpi.comcellphysiolbiochem.comresearchgate.net This mechanism has been reported in numerous pre-clinical studies. mdpi.com
Beyond the p14ARF/MDM2/p53 pathway, inhibition of BMI-1 in pre-clinical models has been shown to induce apoptosis through other mechanisms, including causing abnormal mitochondrial function and increasing reactive oxygen species (ROS) levels. mdpi.com In breast cancer cells, BMI-1 knockdown has been reported to induce apoptosis. cellphysiolbiochem.comcellphysiolbiochem.com Tumors induced in nude mice and treated with BMI-1 siRNA showed increased numbers of apoptotic cells compared to control groups. cellphysiolbiochem.com BMI-1 silencing also enhanced the sensitivity of MCF-7 cells to doxorubicin (B1662922), a common chemotherapeutic, leading to apoptosis induction. cellphysiolbiochem.com
In acute myeloid leukemia (AML), treatment with a BMI-1 inhibitor triggered several molecular events consistent with apoptosis induction, including loss of mitochondrial membrane potential, caspase-3 cleavage, BAX activation, and phosphatidylserine (B164497) externalization in patient-derived AML cells in a pre-clinical setting. researchgate.netnih.gov BMI-1 reduction directly correlated with apoptosis induction in CD34(+) primary AML cells. researchgate.netnih.gov These findings highlight the significant role of BMI-1 in inhibiting apoptosis and promoting cancer cell survival in pre-clinical models.
Maintenance of Cancer Stem Cell (CSC) Phenotype (Pre-clinical)
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, growth, metastasis, and recurrence, as well as resistance to therapy. spandidos-publications.comnih.govnih.govcellphysiolbiochem.comfrontiersin.orgnih.gov Pre-clinical studies have strongly implicated BMI-1 as a crucial regulator of CSC self-renewal and maintenance across various cancer types. mdpi.commdpi.comspandidos-publications.comnih.govnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.com
BMI-1 is indispensable for the self-renewal of both normal and leukemic stem cells. mdpi.comspandidos-publications.com Studies indicate that direct silencing or reduction of BMI-1 expression in pre-clinical models reduces the ability of CSCs to self-renew and initiate tumorigenesis. spandidos-publications.comcellphysiolbiochem.com For example, in breast cancer, BMI-1 is a key regulator of the differentiation and self-renewal of breast cancer stem cells (BCSCs). cellphysiolbiochem.com Silencing of BMI-1 expression in BCSCs reduces their ability to self-renew and initiate tumorigenesis, as well as their metastatic properties and chemoresistance in pre-clinical settings. cellphysiolbiochem.com
In acute myeloid leukemia, BMI-1 is required for the self-renewal and maintenance of leukemia stem cells. researchgate.netnih.gov Inhibition of BMI-1, which targets a primitive AML cell population, might offer a novel therapeutic strategy for AML based on pre-clinical findings. researchgate.netnih.gov In glioblastoma, BMI-1 is highly enriched in CD133+ glioblastoma stem cells. nih.gov Knockdown of BMI-1 expression attenuated the invasion ability of pancreatic cancer stem cells in vitro and liver metastasis capacity in nude mice. nih.gov These pre-clinical studies collectively underscore the critical role of BMI-1 in maintaining the CSC phenotype and its potential as a therapeutic target for eradicating CSCs.
Data Table: Pre-clinical Evidence of BMI-1's Role in CSCs
| Cancer Type | Pre-clinical Model (Cell Lines/Animal Models) | Observed Effect of BMI-1 Inhibition/Knockdown on CSCs | Source |
| Breast Cancer | Cell lines, nude mice | Reduces self-renewal, tumorigenesis initiation, metastatic properties, and chemoresistance. | spandidos-publications.comcellphysiolbiochem.comcellphysiolbiochem.com |
| Acute Myeloid Leukemia | Patient-derived AML cells | Targets primitive AML cell population, potential novel therapeutic strategy. | researchgate.netnih.gov |
| Glioblastoma | CD133+ glioblastoma stem cells | Highly enriched in CSCs. | nih.gov |
| Pancreatic Cancer | Cell lines, nude mice | Attenuates invasion and metastasis capacity of CSCs. | nih.gov |
| Colorectal Cancer | CICs | Inhibition reduces self-renewal. | iiarjournals.org |
| Head and Neck Cancer | ALDH+ CSCs | Knockdown downregulates stemness markers (Oct4, Nanog, Sox2, c-Myc). | frontiersin.org |
Regulation of Tumor Suppressor Pathways (Pre-clinical)
BMI-1 exerts its oncogenic effects in pre-clinical models, in large part, by repressing the expression and activity of key tumor suppressor pathways. mdpi.commdpi.comspandidos-publications.comnih.govresearchgate.netcellphysiolbiochem.comresearchgate.netbrieflands.comnih.govresearchgate.netmedchemexpress.comfishersci.com The most well-established mechanism involves the transcriptional silencing of the INK4a/ARF locus, which encodes two critical tumor suppressor proteins: p16INK4a and p14ARF (p19ARF in mice). mdpi.commdpi.comnih.govnih.govcellphysiolbiochem.comoncotarget.commdpi.comspringermedizin.deiiarjournals.orgcellphysiolbiochem.comresearchgate.netmdpi.comnih.gov
p16INK4a inhibits cyclin-dependent kinases (CDK) 4 and 6, leading to cell cycle arrest in the G1 phase. researchgate.netmdpi.com p14ARF activates the p53 pathway by inhibiting MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting cell cycle arrest and apoptosis. mdpi.comnih.govcellphysiolbiochem.comresearchgate.netmdpi.com By repressing the expression of p16INK4a and p14ARF, BMI-1 effectively bypasses these critical cell cycle checkpoints and inhibits apoptosis, contributing to uncontrolled cell proliferation and tumorigenesis in pre-clinical settings. mdpi.commdpi.comnih.govcellphysiolbiochem.comresearchgate.netmdpi.com
Beyond the INK4a/ARF locus, pre-clinical studies have also shown that BMI-1 can regulate other tumor suppressor pathways. For example, BMI-1 has been reported to negatively regulate the expression of Phosphatase and Tensin homolog (PTEN), a tumor suppressor that inhibits the PI3K/Akt signaling pathway. mdpi.comnih.govfrontiersin.orgresearchgate.netbrieflands.comnih.govnih.gov In pancreatic cancer stem cells, BMI-1 expression activating the PI3K/AKT signaling pathway by negative regulating PTEN was identified as a main mechanism promoting invasion and metastasis ability. nih.gov Ablation of PTEN expression in pre-clinical models has been shown to partially rescue the migratory/invasive phenotype of BMI-1-silenced cells. nih.gov Inhibition of BMI-1 in HCC cell lines reduced invasiveness by upregulating PTEN expression. nih.gov
BMI-1 has also been implicated in regulating other tumor suppressors like WW Domain Containing Oxidoreductase (WWOX) and the proapoptotic BH3-only protein Noxa gene in specific pre-clinical cancer models. mdpi.comresearchgate.net The ability of BMI-1 to transcriptionally repress multiple tumor suppressor genes highlights its central role in subverting normal cellular growth control mechanisms during cancer development in pre-clinical settings.
INK4a/ARF Locus (p16INK4a, p19ARF/p14ARF) Repression
A well-established and critical function of BMI-1 in pre-clinical models is the transcriptional repression of the INK4a/ARF locus brieflands.commdpi.comnih.govmdpi.comiiarjournals.orgnih.govresearchgate.net. This locus encodes two key tumor suppressor proteins: p16INK4a and p14ARF (known as p19ARF in mice) brieflands.comnih.govmdpi.com.
Mechanism: BMI-1, as part of the PRC1 complex, binds to the INK4a/ARF locus, leading to the deposition of H2AK119ub and subsequent transcriptional silencing brieflands.comnih.gov. This repression is crucial for maintaining the proliferative capacity of stem cells nih.govresearchgate.net.
Impact: Repression of p16INK4a prevents its inhibition of cyclin D-CDK4/6 complexes, leading to hyperphosphorylation of the retinoblastoma protein (pRb) and progression through the cell cycle nih.govmdpi.com. Silencing of p14ARF abrogates its ability to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis nih.govmdpi.com.
Pre-clinical Findings: Studies in various cancer models have shown that high levels of BMI-1 correlate with downregulated expression of p16INK4a and p14ARF, contributing to uncontrolled cell proliferation and inhibition of senescence brieflands.commdpi.comresearchgate.net. For instance, BMI-1 deficiency in mouse intestinal models protected against adenocarcinoma development, which was linked to ARF-dependent p53 activation mdpi.com. In glioblastomas, BMI-1 confers radioresistance by inhibiting cell senescence through the p16 signaling pathway frontiersin.org.
PTEN Modulation
BMI-1 also plays a significant role in modulating the activity and expression of the tumor suppressor Phosphatase and Tensin homolog (PTEN) nih.govmdpi.comfrontiersin.orgnih.govjci.org. PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which is frequently activated in cancer and involved in cell growth, survival, and migration nih.gov.
Mechanism: Pre-clinical studies have demonstrated that BMI-1 can transcriptionally downregulate PTEN expression by directly associating with the PTEN locus nih.gov. This repression of PTEN leads to the activation of the PI3K/Akt signaling pathway brieflands.commdpi.comnih.gov.
Impact: Activation of the PI3K/Akt pathway downstream of BMI-1-mediated PTEN repression contributes to increased cell survival, proliferation, and motility brieflands.comnih.gov.
Pre-clinical Findings: In human nasopharyngeal epithelial cells, upregulation of BMI-1 was shown to repress PTEN, activate the PI3K/Akt pathway, and induce epithelial-mesenchymal transition (EMT) nih.gov. In mouse prostate cancer models, conditional overexpression of BMI-1 collaborated with PTEN haploinsufficiency to promote invasive adenocarcinoma jci.org. Silencing of BMI-1 in melanoma cells increased PTEN levels and reduced the activity of the PI3K/Akt pathway spandidos-publications.com.
Other Tumor Suppressor Gene Targets
Beyond the INK4a/ARF locus and PTEN, BMI-1 has been shown in pre-clinical settings to repress the expression of other tumor suppressor genes and modulate various signaling pathways involved in cancer development nih.govmdpi.comfrontiersin.org.
Examples of Targets: These targets include homeobox (Hox) genes, WW Domain Containing Oxidoreductase (WWOX), Smgc, Gcnt3, and Cyclin-Dependent Kinase Inhibitor 2D (CDKN2D) nih.govmdpi.comnih.gov.
Mechanisms and Impacts:
BMI-1 can bind to the promoter of HoxC13 to reduce its expression nih.gov.
BMI-1 has been reported to transcriptionally repress WWOX in small-cell lung cancer cells nih.govmdpi.com.
BMI-1 suppresses the expression of Smgc and Gcnt3 genes nih.govmdpi.com.
In luminal A-type breast cancer cells, BMI-1 has been shown to transcriptionally suppress CDKN2D by binding to its promoter region and recruiting PRC1 proteins nih.gov. Knockdown of CDKN2D promoted cell proliferation and migration in these cells nih.gov.
BMI-1 can also regulate cell fate by repressing the proapoptotic BH3-only protein Noxa gene nih.govmdpi.com.
Signaling Pathways: BMI-1 is involved in modulating pathways such as mTOR, NF-κB, PI3K/Akt, and Hedgehog signaling, among others nih.govmdpi.comfrontiersin.org. For instance, BMI-1 can activate Wnt signaling by inhibiting the Wnt inhibitor DKK1 cellphysiolbiochem.comnih.govmdpi.com.
Role in Epithelial-Mesenchymal Transition (EMT) and Metastasis Models (Pre-clinical)
Pre-clinical studies have extensively linked BMI-1 to the induction of Epithelial-Mesenchymal Transition (EMT) and the promotion of metastasis brieflands.comcellphysiolbiochem.commdpi.comresearchgate.netmdpi.comfrontiersin.orgnih.govspandidos-publications.comnih.govwjgnet.comnih.govmdpi.com. EMT is a crucial process in cancer progression, enabling cancer cells to acquire migratory and invasive properties.
Mechanism: BMI-1 contributes to EMT by repressing epithelial markers like E-cadherin and upregulating mesenchymal markers such as N-cadherin and vimentin (B1176767) brieflands.commdpi.comspandidos-publications.com. This is often mediated through the repression of tumor suppressors like PTEN and the subsequent activation of pathways like PI3K/Akt/GSK-3β, which can stabilize EMT-associated transcriptional repressors like Snail brieflands.commdpi.comnih.govspandidos-publications.com. BMI-1 can also cooperate with EMT regulators like Twist1 to repress E-cadherin and p16INK4a expression brieflands.comnih.gov.
Pre-clinical Findings:
Upregulation of BMI-1 has been shown to induce EMT and enhance the motility and invasiveness of various cancer cells, including nasopharyngeal carcinoma and melanoma cells nih.govspandidos-publications.com.
Silencing of BMI-1 in melanoma cells reversed EMT-like changes, leading to increased E-cadherin and decreased N-cadherin and vimentin expression spandidos-publications.com. This was associated with the suppression of the PTEN/Akt/NF-κB pathway spandidos-publications.com.
BMI-1 contributes to the metastatic phenotype of cancer stem cells (CSCs) through these expression alterations brieflands.com.
In colorectal cancer liver metastasis, BMI-1 activated hepatic stellate cells, which in turn promoted CRC cell proliferation, migration, and EMT wjgnet.com.
Contribution to Therapeutic Resistance Mechanisms (Pre-clinical)
BMI-1 has been identified in pre-clinical models as a significant contributor to therapeutic resistance, including resistance to chemotherapy and radiotherapy brieflands.comresearchgate.netmdpi.comiiarjournals.orgfrontiersin.orgjci.orgspandidos-publications.comnih.govmdpi.comspandidos-publications.comptcbio.comtechscience.comresearchgate.netspandidos-publications.comspandidos-publications.com. Its role in maintaining cancer stem cell properties is thought to be a key factor in this resistance brieflands.comresearchgate.netiiarjournals.orgfrontiersin.orgspandidos-publications.comptcbio.com.
Chemoresistance Models
BMI-1 is frequently upregulated in chemoresistant cancer cells and has been shown to promote resistance to various chemotherapeutic agents in pre-clinical settings brieflands.commdpi.comiiarjournals.orgfrontiersin.orgjci.orgnih.govmdpi.comspandidos-publications.comtechscience.comresearchgate.netspandidos-publications.com.
Mechanisms: BMI-1's role in chemoresistance is multifaceted and can involve:
Maintaining the self-renewal and survival of cancer stem cells, a population often less sensitive to conventional chemotherapy brieflands.comresearchgate.netiiarjournals.orgfrontiersin.orgspandidos-publications.com.
Repressing pro-apoptotic pathways spandidos-publications.com.
Modulating DNA damage response and repair mechanisms mdpi.comjci.orgnih.gov.
Activating survival pathways like PI3K/Akt frontiersin.orgjci.org.
Inducing EMT, which is associated with increased drug resistance brieflands.commdpi.com.
Pre-clinical Findings:
Silencing of BMI-1 has been shown to enhance the chemosensitivity of various cancer cell lines, including those from hepatocellular carcinoma, ovarian cancer, and prostate cancer spandidos-publications.comspandidos-publications.com.
In neuroblastoma cells, the BMI-1 inhibitor PTC596 exerted cytotoxic effects on multidrug-resistant cells and reduced their clonogenic potential mdpi.com.
Studies in acute myeloid leukemia (AML) showed that treatment with the BMI-1 inhibitor PTC-209 reduced this compound levels and induced apoptosis in patient-derived AML cells researchgate.net.
Targeting BMI-1 improved the outcome of docetaxel (B913) therapy in animal models bearing chemoresistant prostatic tumors spandidos-publications.com.
Radioresistance Models
Pre-clinical evidence also supports a role for BMI-1 in conferring resistance to radiotherapy researchgate.netiiarjournals.orgfrontiersin.orgjci.orgspandidos-publications.comnih.govspandidos-publications.com.
Mechanisms: BMI-1 can contribute to radioresistance through mechanisms such as:
Inhibiting cellular senescence induced by radiation frontiersin.org.
Modulating DNA damage repair pathways frontiersin.orgjci.orgnih.gov. BMI-1 is involved in the ubiquitination of histone H2A and γH2AX, facilitating the repair of double-stranded DNA breaks nih.gov.
Activating survival pathways frontiersin.orgspandidos-publications.com.
Pre-clinical Findings:
In glioblastomas, BMI-1 confers radioresistance by inhibiting cell senescence through the p16 signaling pathway frontiersin.org. Reduction of BMI-1 expression by microRNA-128 promoted radiosensitivity in glioma cells frontiersin.org.
In breast cancer cells, BMI-1 expression was indicative of radioresistance frontiersin.orgspandidos-publications.com. BMI-1 knockdown led to increased DNA double-strand breaks, reduced DNA repair, and increased apoptosis frontiersin.orgspandidos-publications.com.
High doses of X-ray radiation increased the expression levels of BMI-1 in U-87 MG cells, which may be associated with the evasion of cellular senescence nih.gov.
Upregulation of Multidrug Resistance Proteins (e.g., MDR1)
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1 oaepublish.commdpi.com. These transporters actively pump a wide range of chemotherapeutic drugs out of cancer cells, leading to decreased intracellular drug accumulation and reduced therapeutic efficacy oaepublish.commdpi.com. Pre-clinical studies have demonstrated a role for the this compound in the upregulation of MDR1 expression, contributing to chemoresistance in various cancer types nih.govnih.govaging-us.comnih.govnih.govniph.go.jpaging-us.comresearchgate.netresearchgate.net.
Research indicates that BMI-1 can positively regulate the expression of MDR1. For instance, studies in cisplatin-resistant cancer cells, including those from breast, lung, and ovary, have shown a co-upregulation of MDR1 and BMI-1 nih.govnih.govresearchgate.net. Mechanistically, BMI-1, traditionally known as a transcriptional repressor, has been shown to interact with a cluster of E-box elements on the proximal MDR1 promoter nih.govnih.gov. This interaction, in conjunction with the recruitment of histone acetyltransferase TIP60, leads to acetylation of histone H2A and H3, ultimately upregulating MDR1 transcription nih.govnih.gov. This BMI-1-dependent upregulation of MDR1 has been implicated in acquired cross-resistance to other drugs like paclitaxel (B517696) and doxorubicin following cisplatin (B142131) treatment nih.govnih.gov.
Further studies in hepatocellular carcinoma (HCC) have also revealed a strong correlation between high BMI-1 expression and increased ATP-binding cassette transporter B1 (ABCB1, encoding MDR1) expression, particularly in early and well-differentiated HCC nih.govniph.go.jp. Overexpression or suppression of BMI-1 in HCC cell lines resulted in a corresponding increase or decrease in ABCB1 expression, suggesting a regulatory link nih.gov.
In bladder cancer, elevated BMI-1 expression has been associated with resistance to cisplatin and gemcitabine. Mechanistically, BMI-1 can repress the transcription of miR-3682-3p, a microRNA that directly suppresses ABCB1. This repression by BMI-1 leads to the derepression of ABCB1, thereby enhancing chemoresistance aging-us.comnih.govaging-us.com.
Data from various pre-clinical models support the link between BMI-1 and MDR1-mediated chemoresistance. For example, silencing BMI-1 in cisplatin-resistant ovarian cancer cells significantly decreased cisplatin-mediated induction of MDR1 at both the protein and mRNA levels and reduced cisplatin-induced resistance to doxorubicin nih.gov.
The following table summarizes some pre-clinical findings on the correlation between BMI-1 and MDR1 expression in different cancer types:
| Cancer Type | Correlation between BMI-1 and MDR1/ABCB1 Expression | Key Findings | Source |
| Ovarian Cancer | Positive correlation, co-upregulation | Cisplatin treatment co-upregulates BMI-1 and MDR1; silencing BMI-1 decreases cisplatin-induced MDR1 expression and drug resistance. | nih.govresearchgate.net |
| Breast Cancer | Positive correlation, co-upregulation | Cisplatin treatment co-upregulates BMI-1 and MDR1. | nih.govresearchgate.net |
| Lung Cancer | Positive correlation, co-upregulation | Cisplatin treatment co-upregulates BMI-1 and MDR1. | nih.govresearchgate.net |
| Hepatocellular Carcinoma | Strong positive correlation | High BMI-1 expression correlates with high ABCB1 expression; manipulation of BMI-1 levels alters ABCB1 expression. | nih.govniph.go.jp |
| Bladder Cancer | Positive correlation | Elevated BMI-1 in resistant cells; BMI-1 represses miR-3682-3p, leading to ABCB1 derepression and chemoresistance. | aging-us.comnih.govaging-us.com |
These pre-clinical findings suggest that targeting BMI-1 may be a potential strategy to overcome acquired resistance to chemotherapy mediated by MDR1 upregulation nih.govnih.gov.
Pre Clinical Research Methodologies and Models for Bmi 1 Protein Studies
In Vitro Cellular Models
In vitro cellular models are fundamental to studying the molecular mechanisms of BMI-1 and evaluating the effects of BMI-1 modulation in a controlled environment. These models include established cancer cell lines and primary cell culture systems.
Cancer Cell Lines (e.g., Breast Cancer, Pancreatic Cancer, Diffuse Intrinsic Pontine Glioma (DIPG), Multiple Myeloma)
Cancer cell lines are extensively used to investigate BMI-1's role in cancer cell proliferation, survival, migration, invasion, and resistance to therapy. BMI-1 is frequently overexpressed in various cancer cell lines, and its knockdown or inhibition often leads to decreased cell viability and proliferation, and increased apoptosis. nih.govcellphysiolbiochem.comresearchgate.netresearchgate.netresearchgate.net
Breast Cancer: BMI-1 overexpression in breast cancer cell lines is associated with increased proliferation, resistance to apoptosis, and metastasis. cellphysiolbiochem.com Studies have shown that silencing BMI-1 expression can reduce the ability of breast cancer stem cells (BCSCs) to self-renew and initiate tumorigenesis. cellphysiolbiochem.com
Pancreatic Cancer: BMI-1 has been implicated in pancreatic cancer, with studies utilizing cell lines to explore its contribution to cancer stemness and therapy resistance. semanticscholar.org
Diffuse Intrinsic Pontine Glioma (DIPG): BMI-1 is highly expressed in DIPG patient-derived cell lines, which serve as in vitro models to investigate the protein's role in DIPG stem-like cell proliferation, self-renewal, and therapy resistance. biorxiv.orgresearchgate.netoncotarget.com Downregulation of BMI-1 in DIPG cell lines has been shown to inhibit proliferation, self-renewal, and sensitize cells to DNA damage-inducing agents. oncotarget.com
Multiple Myeloma (MM): Human MM cell lines (HMCLs) are used to study the efficacy of BMI-1 modulators. Studies have shown that BMI-1 modulators can decrease BMI-1 protein levels and exhibit potent activity in parental and proteasome inhibitor-resistant HMCLs. researchgate.net Research in MM cell lines has also explored the synergistic effects of BMI-1 modulators with other anti-MM drugs. researchgate.net
Research findings in cancer cell lines often involve assessing changes in cell viability, proliferation, colony formation, migration, invasion, cell cycle progression, and apoptosis following BMI-1 modulation. Techniques such as cytotoxicity assays, colony formation assays, Western blotting to assess protein levels, and flow cytometry for cell cycle and apoptosis analysis are commonly employed. researchgate.net
Primary Cell Culture Systems (e.g., Stem Cells, Epithelial Cells, Fibroblasts)
Primary cell cultures, derived directly from tissues, are valuable for studying BMI-1's physiological roles and its involvement in the early stages of transformation or disease development.
Stem Cells: BMI-1 is crucial for the self-renewal and maintenance of various normal stem cell populations, including hematopoietic stem cells (HSCs), neural stem cells (NSCs), and intestinal stem cells (ISCs). nih.govoncotarget.comatlasgeneticsoncology.orgnih.govsinobiological.comoup.comaging-us.com Primary cultures of these stem cells are used to investigate how BMI-1 regulates their proliferation, differentiation, and long-term maintenance. Studies have shown that BMI-1 deficiency in primary stem cells can lead to impaired self-renewal and premature senescence. atlasgeneticsoncology.orgnih.gov For instance, BMI-1 is required for neural stem cell self-renewal, and its absence is linked to reduced proliferation rate. atlasgeneticsoncology.orgnih.gov In human mesenchymal stem cells (MSCs), BMI-1 regulates cellular senescence and immunomodulatory properties. aging-us.com
Epithelial Cells: Primary epithelial cell cultures, such as normal prostate epithelial cells or mammary epithelial cells (MECs), are used to compare BMI-1 expression levels with those in cancer cells and to study the effects of BMI-1 overexpression or knockdown on their behavior. nih.govoup.comaacrjournals.org BMI-1 is typically expressed at low levels in normal epithelial cells compared to cancer cells. aacrjournals.org Overexpression of BMI-1 has been shown to induce telomerase activity and immortalize human MECs. nih.govoup.com
Fibroblasts: Primary fibroblasts, such as mouse embryonic fibroblasts (MEFs) or human fibroblasts, are used to study BMI-1's role in cellular senescence and proliferation. atlasgeneticsoncology.orgnih.govsinobiological.com BMI-1 deficiency in primary fibroblasts can lead to impaired cell cycle progression and early senescence, which can be rescued by deletion of the Ink4a-Arf locus. atlasgeneticsoncology.orgnih.gov
Studies using primary cell cultures often involve assessing cell proliferation rates, senescence markers (e.g., SA-β-gal activity), differentiation potential, and the expression of stem cell-associated genes. atlasgeneticsoncology.orgnih.govaging-us.com
In Vivo Animal Models
In vivo animal models, primarily mice, are essential for studying the systemic effects of BMI-1 modulation, tumor growth, metastasis, and the efficacy of BMI-1-targeted therapies in a complex biological setting. Murine and human BMI-1 share a high degree of similarity at both the cDNA (92.4%) and protein (98%) levels, making mice a suitable model organism. nih.gov
Genetically Engineered Mouse Models (e.g., Knockout, Transgenic)
Genetically engineered mouse models are invaluable for understanding the physiological functions of BMI-1 and its role in cancer initiation and progression.
BMI-1 Knockout Mice: Mice with a deletion of the Bmi1 gene (Bmi1-/-) exhibit various developmental defects and premature aging phenotypes, including severe defects in hematopoietic stem cell self-renewal, neurological abnormalities, and skeletal defects. nih.govatlasgeneticsoncology.orgoncotarget.comfrontiersin.org Bmi1-/- mice often die within two months after birth. atlasgeneticsoncology.org Studies using Bmi1-/- mice have demonstrated the essential role of BMI-1 in the self-renewal of adult stem cells and have linked its deficiency to increased reactive oxygen species (ROS) and DNA damage. nih.govatlasgeneticsoncology.orgfrontiersin.org Ablation of BMI-1 expression in certain cancer models in mice has been shown to dramatically decrease tumor growth. researchgate.net
Transgenic Mouse Models: Transgenic mice overexpressing BMI-1 or carrying specific oncogenes in combination with BMI-1 modulation are used to study BMI-1's oncogenic potential and its cooperation with other cancer-driving pathways. For example, transgenic mice overexpressing BMI-1 have shown an increased incidence of lymphoma. atlasgeneticsoncology.org Transgenic mouse models for non-small-cell lung cancer (NSCLC) driven by the RAF oncogene have been used to examine whether tumor initiation and growth require BMI-1. researchgate.net Studies in these models revealed that ablation of BMI-1 expression significantly decreased tumor growth, primarily by increasing cell death and decreasing cell cycle progression. researchgate.net
Genetically engineered mouse models allow for the investigation of BMI-1's impact on development, stem cell function, tissue homeostasis, and spontaneous tumor formation. Assessments in these models include survival rates, tissue histology, analysis of stem cell populations, and monitoring of tumor development and growth. nih.govresearchgate.netatlasgeneticsoncology.org
Xenograft Models
Xenograft models involve transplanting human cancer cells or patient-derived tumor tissue into immunodeficient mice. These models are widely used to evaluate the in vivo efficacy of BMI-1-targeted therapies and to study tumor growth, metastasis, and interaction with the tumor microenvironment. frontiersin.orgoncotarget.comaacrjournals.orgtechscience.comfrontiersin.org
Cancer Cell Line Xenografts: Human cancer cell lines (e.g., prostate cancer, gastric cancer, breast cancer, DIPG) are injected subcutaneously or orthotopically into nude mice or other immunodeficient strains. researchgate.netoncotarget.comaacrjournals.orgfrontiersin.org These models allow for the assessment of tumor growth inhibition, regression, and metastasis in response to BMI-1 inhibitors or other treatments that modulate BMI-1 expression or activity. For example, studies using prostate cancer cell line xenografts have shown that pharmacologic inhibition of BMI-1 attenuates tumor initiation in vivo. aacrjournals.org In gastric cancer xenograft models, BMI-1 interference suppressed tumor growth and induced cellular senescence, apoptosis, and inhibited angiogenesis. oncotarget.com
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from patients is directly implanted into mice, are considered more representative of human cancers and their heterogeneity. frontiersin.orgaacrjournals.org PDX models are used to evaluate the efficacy of BMI-1 targeting in a more clinically relevant setting and to study the impact on cancer stem cell populations within the tumor. frontiersin.orgaacrjournals.org Studies using patient-derived prostate cancer xenografts have shown that BMI-1 inhibition decreased tumor growth and significantly reduced tumor-initiating cells. aacrjournals.org
In xenograft models, tumor volume measurements, tumor weight, histological analysis of excised tumors, immunohistochemistry for BMI-1 and other markers, and assessment of metastatic spread are common endpoints. oncotarget.comaacrjournals.orgiiarjournals.org
Advanced Molecular and Cellular Techniques
A range of advanced molecular and cellular techniques are employed in pre-clinical research to dissect the functions of BMI-1 and its associated pathways.
Molecular Techniques:
Gene Expression Analysis: Techniques such as quantitative PCR (qPCR), microarrays, and RNA sequencing are used to measure BMI-1 mRNA levels and the expression of its target genes and associated signaling pathways (e.g., p16/Ink4a, p19/Arf, PI3K/Akt, Notch, Hedgehog). amegroups.orgresearchgate.netsemanticscholar.orgoncotarget.comnih.gov
Protein Analysis: Western blotting, ELISA, and immunohistochemistry are used to assess this compound levels, post-translational modifications (e.g., phosphorylation, ubiquitination), interaction partners (e.g., RING1B), and downstream effectors (e.g., mono-ubiquitinated histone H2A). biorxiv.orgresearchgate.netaacrjournals.orgiiarjournals.org
Chromatin Immunoprecipitation (ChIP): ChIP and ChIP-sequencing are used to identify genomic regions bound by BMI-1 and other components of the PRC1 complex, providing insights into its gene silencing mechanisms. frontiersin.org
Gene Silencing and Overexpression: Techniques like siRNA, shRNA, and lentiviral transduction are used to knockdown or overexpress BMI-1 in cell lines and primary cultures to study the functional consequences. frontiersin.orgoncotarget.comsinobiological.comaacrjournals.org
CRISPR/Cas9 Gene Editing: This technology allows for precise genetic modification of the BMI1 gene in cellular models to create knockout or knock-in models.
Cellular Techniques:
Flow Cytometry: Used for analyzing cell cycle distribution, apoptosis, and identifying specific cell populations based on surface markers, including cancer stem cell markers often associated with high BMI-1 expression (e.g., CD44, CD24, ALDH). frontiersin.orgresearchgate.netaacrjournals.orgfrontiersin.org
Cell Sorting: Allows for the isolation of specific cell populations (e.g., stem cells, cancer stem cells) based on marker expression for further analysis. aacrjournals.org
Sphere Formation Assays: In vitro assays used to assess the self-renewal capacity of stem cells and cancer stem cells, which is often regulated by BMI-1. nih.govaacrjournals.orgfrontiersin.org
Migration and Invasion Assays: Used to evaluate the metastatic potential of cancer cells and the impact of BMI-1 modulation. oncotarget.comaacrjournals.org
Senescence Assays: Staining for senescence-associated beta-galactosidase (SA-β-gal) and analysis of senescence markers are used to study BMI-1's role in preventing cellular senescence. atlasgeneticsoncology.orgnih.govaging-us.com
These advanced techniques provide detailed insights into the molecular mechanisms by which BMI-1 exerts its functions in both normal and diseased states, paving the way for the development of targeted therapies.
| Technique | Application in BMI-1 Research |
| qPCR/RNA-Seq | Measure BMI-1 mRNA and target gene expression. amegroups.orgresearchgate.netsemanticscholar.orgoncotarget.comnih.gov |
| Western Blotting/ELISA/IHC | Detect this compound levels, modifications, and interactions. biorxiv.orgresearchgate.netaacrjournals.orgiiarjournals.org |
| ChIP/ChIP-Seq | Identify genomic binding sites of BMI-1. frontiersin.org |
| siRNA/shRNA/Lentivirus | Knockdown or overexpress BMI-1 to study functional effects. frontiersin.orgoncotarget.comsinobiological.comaacrjournals.org |
| Flow Cytometry/Cell Sorting | Analyze cell populations, cell cycle, apoptosis, and isolate specific cells. frontiersin.orgresearchgate.netaacrjournals.orgfrontiersin.org |
| Sphere Formation Assays | Assess stem cell/cancer stem cell self-renewal. nih.govaacrjournals.orgfrontiersin.org |
| Migration/Invasion Assays | Evaluate metastatic potential. oncotarget.comaacrjournals.org |
| Senescence Assays | Study BMI-1's role in preventing cellular aging. atlasgeneticsoncology.orgnih.govaging-us.com |
Gene Expression Analysis (qRT-PCR, RNA-seq)
Gene expression analysis techniques, such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq), are fundamental in studying the transcriptional regulation associated with BMI-1. These methods allow researchers to quantify the levels of BMI-1 mRNA and identify downstream genes whose expression is affected by BMI-1. For instance, RNA-seq has been used to identify BMI-1-dependent genes and analyze differential gene expression profiles in cells with altered BMI-1 levels nih.govspringermedizin.denih.govaacrjournals.org. qRT-PCR is commonly used to validate the results obtained from RNA-seq or to specifically measure the expression of BMI-1 and its target genes, such as the INK4a/ARF locus springermedizin.denih.govaacrjournals.orge-century.usbiorxiv.org. Studies have shown that altered levels of BMI-1 can affect the expression of genes critical for cell proliferation and self-renewal nih.govnih.gov.
Protein Expression and Localization Studies (Western Blot, Immunohistochemistry (IHC), Immunofluorescence (IF))
Analyzing the expression levels and subcellular localization of the this compound is crucial for understanding its function. Western blotting is a widely used technique to detect and quantify this compound levels in cell lysates or tissue samples novusbio.come-century.usactivemotif.comactivemotif.comptglab.comresearchgate.netresearchgate.netnovusbio.com. This method can confirm the successful knockdown or overexpression of BMI-1 in experimental models and assess changes in protein levels under different conditions springermedizin.dee-century.usresearchgate.net. Immunohistochemistry (IHC) and Immunofluorescence (IF) are employed to visualize the distribution and localization of this compound within tissues and cells novusbio.come-century.usresearchgate.netmybiosource.com. IHC can reveal the expression pattern of BMI-1 in tumor tissues compared to normal tissues, often showing increased expression in cancer e-century.usresearchgate.net. IF allows for the visualization of BMI-1 within individual cells, demonstrating its presence predominantly in the nucleus e-century.usmybiosource.com. These techniques have shown that this compound expression is frequently upregulated in various cancers and can correlate with tumor progression e-century.usresearchgate.net.
Chromatin Immunoprecipitation (ChIP-seq)
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genomic regions where this compound binds. As a component of the PRC1 complex, BMI-1 interacts with chromatin to regulate gene expression epigenetically proteopedia.orggenecards.orgnih.gov. ChIP-seq allows for genome-wide mapping of BMI-1 binding sites, providing insights into its direct target genes and the mechanisms of transcriptional repression or activation nih.govactivemotif.comactivemotif.comptglab.comabcam.com. By identifying BMI-1 binding sites, researchers can understand how BMI-1 influences chromatin structure and the recruitment of other proteins involved in gene regulation nih.govnih.gov. ChIP-seq experiments have identified thousands of genomic regions bound by BMI-1, linking its presence to the regulation of specific gene networks nih.gov.
Functional Assays (Cell Cycle Analysis, Apoptosis Assays, Proliferation Assays, Senescence Assays, Self-renewal Assays, Migration and Invasion Assays)
A range of functional assays are utilized to evaluate the biological consequences of modulating BMI-1 expression or activity in pre-clinical models. These assays assess key cellular behaviors that are often dysregulated in diseases, particularly cancer.
Cell Cycle Analysis: Flow cytometry-based cell cycle analysis using techniques like propidium (B1200493) iodide staining can determine how BMI-1 affects cell cycle progression aacrjournals.org. Studies have shown that BMI-1 knockdown can lead to cell cycle arrest aacrjournals.orgnih.govcellphysiolbiochem.com.
Apoptosis Assays: Assays such as Annexin V/PI staining followed by flow cytometry are used to measure the rate of programmed cell death (apoptosis) aacrjournals.orge-century.us. Inhibition of BMI-1 has been shown to induce apoptosis in cancer cells mdpi.comspringermedizin.deaacrjournals.orge-century.usnih.gov.
Proliferation Assays: Assays like cell counting, MTT, or colony formation assays quantify the rate of cell growth and proliferation mdpi.comspringermedizin.dee-century.usresearchgate.netnih.gov. BMI-1 is known to promote cell proliferation in various cell types, including cancer cells and stem cells mdpi.comspringermedizin.deoncotarget.comnovusbio.come-century.usresearchgate.netnih.govcellphysiolbiochem.com.
Senescence Assays: These assays, often involving staining for senescence-associated beta-galactosidase, assess the induction of cellular senescence, a state of irreversible cell cycle arrest mdpi.comnovusbio.comnih.gov. BMI-1 is involved in bypassing senescence mdpi.comspringermedizin.denovusbio.comnih.gov.
Self-renewal Assays: Sphere formation assays are commonly used to evaluate the self-renewal capacity of stem cells and cancer stem cells, a function heavily influenced by BMI-1 mdpi.comspringermedizin.deoncotarget.comnovusbio.comspandidos-publications.comashpublications.org. BMI-1 is essential for maintaining the self-renewal properties of various stem cell populations mdpi.comspringermedizin.deoncotarget.comnovusbio.comspandidos-publications.comashpublications.org.
Migration and Invasion Assays: Techniques such as transwell assays measure the ability of cells to migrate and invade through a barrier, processes crucial for metastasis springermedizin.dee-century.usnih.gov. BMI-1 has been implicated in promoting cell migration and invasion mdpi.comspringermedizin.despandidos-publications.come-century.usnih.gov.
Proteomic and Interactome Analysis
Proteomic approaches, particularly mass spectrometry coupled with immunoprecipitation (IP-MS), are used to identify proteins that interact with BMI-1. This helps to delineate the composition of BMI-1-containing protein complexes, such as PRC1, and to discover novel interacting partners genecards.orgnih.govuniprot.orgoup.comnih.gov. Interactome analysis provides a comprehensive view of the protein networks in which BMI-1 participates, shedding light on the molecular mechanisms underlying its diverse functions genecards.orgnih.govuniprot.orgoup.comnih.gov. Studies have used IP-MS to characterize the BMI-1 interactome in specific cell types, revealing both canonical PRC1 components and novel binding partners genecards.orgnih.govuniprot.orgoup.comnih.gov.
Bioinformatic and Computational Approaches
Bioinformatic and computational approaches play a vital role in analyzing the large datasets generated by techniques like RNA-seq and ChIP-seq and in predicting the functional consequences of genetic alterations or protein interactions nih.govbiorxiv.orgnih.govnih.govuth.edu. These methods include:
Gene Ontology (GO) and Pathway Analysis: Analyzing differentially expressed genes or BMI-1 bound genes to identify enriched biological processes, molecular functions, and signaling pathways nih.govspringermedizin.denih.gov.
Analysis of Sequencing Data: Processing and interpreting RNA-seq and ChIP-seq data to identify differential gene expression, alternative splicing, and protein binding sites nih.govnih.govabcam.comnih.gov.
Molecular Docking and Dynamics Simulations: Computational modeling to predict the interaction of BMI-1 with other proteins or small molecules and to assess the impact of mutations on protein structure and interactions nih.gov.
In Silico Prediction Methods: Using algorithms to predict the effects of genetic variants on this compound function or to identify potential regulatory elements nih.gov.
Cellular Trajectory Reconstruction Analysis: Computational methods to infer cell states and transitions based on gene expression profiles, which can be applied to study the role of BMI-1 in cell differentiation and development biorxiv.org.
These computational tools are essential for integrating data from various experimental techniques, generating hypotheses, and gaining a deeper understanding of BMI-1's role in complex biological systems nih.govbiorxiv.orgnih.govnih.govuth.edu.
Pre Clinical Therapeutic Targeting Strategies for Bmi 1 Protein
Small Molecule Inhibitors of BMI-1 Activity
Small molecule inhibitors represent a significant strategy in targeting BMI-1 activity. Several compounds have been identified and characterized for their ability to inhibit BMI-1, with PTC-209 and PTC-596 being among the most studied in pre-clinical settings mdpi.comoncotarget.com.
Identification and Characterization of Inhibitors (e.g., PTC-209, PTC-596)
PTC-209 was identified as one of the first small-molecule inhibitors of BMI-1 mdpi.com. It has been reported to interfere with the post-transcriptional regulation of BMI-1, leading to a downregulation of BMI-1 protein production oncotarget.comfrontiersin.org. Pre-clinical studies have shown that PTC-209 is a potent, cell-permeable BMI-1 inhibitor with an IC₅₀ of approximately 0.5 µM in HEK293T cells akrivisbio.comcenmed.com. It has been shown to reduce the self-renewal properties of colorectal cancer-initiating cells (CICs) akrivisbio.comtocris.com.
PTC-596 (also known as Unesbulin) is a second-generation BMI-1 inhibitor e-century.usmdpi.com. It is an orally bioavailable small molecule that was originally identified for its ability to inhibit the proliferation of cancer stem cells expressing this compound nih.gov. PTC-596 is cell-permeable and has been shown to promote the degradation of this compound at nanomolar concentrations e-century.us. Early mechanism-of-action studies suggested that PTC-596 induces the binding of CDK1 to BMI-1, leading to CDK1-mediated phosphorylation of BMI-1 at two N-terminal sites and subsequent degradation nih.gov.
Mechanisms of Action of Inhibitors
The mechanisms of action for BMI-1 small molecule inhibitors vary. PTC-209 has been reported to downregulate this compound levels by interfering with post-transcriptional regulation, although some studies also suggest it can reduce BMI-1 transcript levels oncotarget.comfrontiersin.org. This leads to a decrease in this compound expression d-nb.infofrontiersin.org.
PTC-596's mechanism involves inducing the phosphorylation of BMI-1 at specific N-terminal sites through CDK1 binding, which accelerates this compound degradation oncotarget.comnih.gov. More recent work suggests that the downregulation of this compound levels and function by PTC-596 might be a secondary event resulting from potent induction of G₂-M mitotic arrest and apoptosis caused by the inhibition of tubulin polymerization nih.gov. PTC-596 has been shown to bind to the colchicine (B1669291) site of tubulin nih.gov.
Efficacy in Pre-clinical Disease Models
Pre-clinical studies have demonstrated the efficacy of BMI-1 inhibitors in various cancer models.
PTC-209:
In colorectal cancer, PTC-209 impaired cell proliferation and induced apoptosis mdpi.com. It significantly impaired tumor growth in vitro and in vivo and targeted cancer-initiating cells d-nb.infotocris.com.
In multiple myeloma (MM), PTC-209 significantly decreased viable cell numbers, induced G1 cell cycle arrest, and promoted apoptosis in human MM cell lines d-nb.info. It also impaired tube formation, osteoclast development, and decreased osteoblast formation in the MM microenvironment d-nb.info.
PTC-596:
In diffuse intrinsic pontine gliomas (DIPG), pediatric high-grade gliomas (HGG), and medulloblastoma (MB), PTC-596 demonstrated sustained suppression of cell growth at nanomolar concentrations in pediatric patient-derived HGG cells and induced tumor growth inhibition in vivo ascopubs.orgasco.org. In DIPG patient-derived neurospheres, it selectively inhibited cell proliferation and induced apoptosis ascopubs.orgasco.org. In group 3 MB cells, it decreased cell proliferation and self-renewal capacity in vitro ascopubs.orgasco.org.
In acute myeloid leukemia (AML), PTC-596 downregulated MCL-1 and induced p53-independent mitochondrial apoptosis in AML progenitor cells mdpi.comnih.gov. Mouse xenograft models showed in vivo anti-leukemia activity, inhibiting leukemia cell growth while sparing normal hematopoietic cells nih.gov.
In mantle cell lymphoma (MCL), PTC-596 showed potent anti-MCL activities at nanomolar concentrations and induced mitochondrial apoptosis oncotarget.comnih.gov.
In adenoid cystic carcinoma (ACC), PTC-596 inhibited expression of BMI-1, Oct4, Mcl-1, and Claspin, decreased salisphere formation, and reduced the fraction of ACC cancer stem cells in vitro and in PDX ACC tumors nih.gov.
Pre-clinical Efficacy Data Summary:
| Inhibitor | Cancer Model | Key Findings | Source |
| PTC-209 | Colorectal Cancer | Impaired proliferation, induced apoptosis, inhibited tumor growth (in vitro/in vivo), targeted CICs. | d-nb.infomdpi.comtocris.com |
| PTC-209 | Multiple Myeloma | Decreased viable cells, G1 arrest, apoptosis, impaired tumor microenvironment components. | d-nb.info |
| PTC-209 | Breast Cancer | Reduced mammosphere formation, inhibited tumorigenicity in vivo. | cellphysiolbiochem.com |
| PTC-209 | Biliary Tract Cancer | Reduced viability, G1/S arrest, reduced sphere formation. | nih.gov |
| PTC-596 | DIPG, Pediatric HGG, Medulloblastoma | Suppressed cell growth, induced apoptosis, inhibited tumor growth in vivo, decreased proliferation and self-renewal. | ascopubs.orgasco.org |
| PTC-596 | Acute Myeloid Leukemia | Downregulated MCL-1, induced p53-independent apoptosis, in vivo anti-leukemia activity. | mdpi.comnih.govnih.gov |
| PTC-596 | Mantle Cell Lymphoma | Potent anti-MCL activity, induced mitochondrial apoptosis. | oncotarget.comnih.gov |
| PTC-596 | Adenoid Cystic Carcinoma | Inhibited BMI-1/Oct4/Mcl-1/Claspin expression, decreased salisphere formation, reduced CSC fraction (in vitro/in vivo), prevented relapse. | nih.gov |
Genetic Manipulation for BMI-1 Inhibition (e.g., shRNA, RNAi)
Genetic approaches, such as using small hairpin RNA (shRNA) or RNA interference (RNAi), have been employed in pre-clinical studies to investigate the effects of BMI-1 inhibition frontiersin.orgasco.orgthecurestartsnow.org. Silencing of BMI-1 by shRNA has been shown to significantly impair the proliferation and colony formation of myeloma cells d-nb.info. Furthermore, shRNA-mediated silencing of BMI-1 induced apoptosis in vitro and in vivo through upregulation of BCL2-like 11 (Bim) expression in MM cells d-nb.info. Silencing of BMI-1 also sensitized myeloma cells to bortezomib, attributed to increased expression of p21 and BCL2-associated X protein (Bax) d-nb.info. In breast cancer cells, BMI-1 silencing enhanced radiosensitivity and induced apoptosis cellphysiolbiochem.com.
Targeting Upstream Regulators or Downstream Effectors of BMI-1 (Pre-clinical)
Targeting molecules upstream or downstream of BMI-1 represents another pre-clinical strategy. While the functional role of BMI-1 in oncogenesis is widely studied, less is known about how it is regulated researchgate.net. However, some studies have explored targeting pathways influenced by BMI-1.
BMI-1 regulates the cell cycle by controlling the tumor suppressor proteins p16INK4a and p14ARF cellphysiolbiochem.comiiarjournals.org. Inhibition of BMI-1 can promote the expression of p14ARF, which in turn can antagonize MDM2 to stabilize p53 and cause apoptosis mdpi.com. BMI-1 also regulates cell fate via transcriptional repression of tumor suppressor WW Domain Containing Oxidoreductase (WWOX) mdpi.com. It can activate the Wnt signaling pathway by inhibiting Dickkopfs (DKK), a Wnt inhibitor gene mdpi.com. Targeting these downstream effectors or upstream regulators could potentially modulate BMI-1 activity or bypass its effects. For instance, inhibiting Chk1, which is potentially downstream of Claspin (downregulated by PTC596), has been shown to suppress CSCs and improve sensitivity to chemotherapy nih.gov.
Combination Therapy Approaches (Pre-clinical)
Pre-clinical studies have explored combining BMI-1 inhibition with other therapeutic agents to enhance efficacy and overcome resistance.
Combining PTC596 with radiochemotherapy showed a significant reduction in tumor burden and extended animal survival times in in vivo models of DIPG, HGG, and group 3 MB compared to single treatments ascopubs.orgasco.org.
In multiple myeloma, PTC-209 demonstrated synergistic activity with pomalidomide (B1683931) and carfilzomib (B1684676) d-nb.info.
In head and neck squamous cell carcinoma (HNSCC), pharmacological or genetic inhibition of BMI-1 augmented PD1 blockade therapy, resulting in the inhibition of metastatic HNSCC and prevention of relapses nih.gov. This suggests a potential for combining BMI-1 inhibitors with immunotherapy e-century.usnih.gov.
Combination therapy with a cytotoxic drug and a BMI-1 inhibitor has been proposed to target both cancer stem cells and bulk tumor cells, aiming for sustained tumor regression nih.gov. Short-term combination therapy with PTC596 and Cisplatin (B142131) prevented tumor relapse for an extended period in a pre-clinical mouse model of ACC nih.gov.
These pre-clinical findings highlight the potential of combination therapies involving BMI-1 inhibition to improve treatment outcomes and address challenges like chemoresistance and tumor relapse.
Q & A
Q. How to address contradictory findings in BMI-1 studies across different cancer types?
- Resolution : Perform systematic reviews using PRISMA guidelines. Stratify analyses by cancer subtype (e.g., GIST vs. HNSCC ) and experimental models (e.g., cell lines vs. PDXs). Publish negative results to reduce publication bias .
Data Interpretation Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
